molecular formula C13H12ClNO B3239942 2-Chloro-6-methoxy-3-methyl-5-phenylpyridine CAS No. 142330-96-9

2-Chloro-6-methoxy-3-methyl-5-phenylpyridine

Cat. No.: B3239942
CAS No.: 142330-96-9
M. Wt: 233.69 g/mol
InChI Key: TYKTXNGMUANNKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-methoxy-3-methyl-5-phenylpyridine is a useful research compound. Its molecular formula is C13H12ClNO and its molecular weight is 233.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-methoxy-3-methyl-5-phenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c1-9-8-11(10-6-4-3-5-7-10)13(16-2)15-12(9)14/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKTXNGMUANNKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1Cl)OC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Potential Applications of 2-Chloro-6-methoxy-3-methyl-5-phenylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives forming the basis of numerous therapeutic agents. The electronic properties and structural versatility of the pyridine ring allow for fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles. The introduction of various substituents, such as chloro, methoxy, methyl, and phenyl groups, can significantly influence a compound's bioactivity, metabolic stability, and target-binding affinity.[1] Molecules incorporating these functionalities are actively investigated for a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.

This guide will explore the synthetic strategies and potential applications relevant to the structural class of 2-Chloro-6-methoxy-3-methyl-5-phenylpyridine, providing researchers with a foundational understanding for the design and development of novel therapeutic candidates.

Synthetic Strategies for Highly Substituted Pyridines

The synthesis of polysubstituted pyridines often requires multi-step sequences. While a specific protocol for this compound is not detailed in the available literature, analogous synthetic routes for similar compounds provide valuable insights into potential methodologies.

A plausible synthetic approach could involve the construction of a substituted pyridin-2-one precursor, followed by a chlorination step. For instance, the synthesis of 2-chloro-3-cyano-6-methyl-5-phenylpyridine involves the reaction of 3-cyano-6-methyl-5-phenyl-1H-pyridin-2-one with a chlorinating agent like phenylphosphonic dichloride.[2]

Hypothetical Synthetic Pathway

A potential synthetic route for the target molecule is proposed below. This pathway is based on established organic chemistry principles for the synthesis of substituted pyridines.

Synthetic_Pathway A Substituted Pyridin-2-one Precursor C This compound A->C Chlorination B Chlorinating Agent (e.g., POCl3, SOCl2)

Sources

Substituted pyridine building blocks for medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Nitrogen Scan" Imperative

In modern drug discovery, the transition from a phenyl ring to a pyridine—often termed the "Nitrogen Scan"—is rarely a random act of bioisosterism. It is a calculated maneuver to modulate lipophilicity (LogP), introduce a hydrogen bond acceptor (HBA), and alter metabolic clearance (Cl_int). However, the synthetic manipulation of pyridine building blocks presents a dichotomy: while the scaffold is ubiquitous in FDA-approved drugs (e.g., Imatinib, Ivosidenib), it remains notoriously difficult to functionalize regioselectively due to its electron-deficient nature and propensity to poison transition metal catalysts.

This technical guide provides a workflow for overcoming these synthetic bottlenecks, focusing on self-validating protocols for cross-coupling and late-stage C-H functionalization.

Physicochemical Profiling & Bioisosteric Utility

The introduction of a nitrogen atom into the aromatic ring creates a permanent dipole, significantly altering the physicochemical landscape compared to benzene.[1]

Table 1: Comparative Physicochemical Properties (Benzene vs. Pyridine)

PropertyBenzenePyridineMedicinal Chemistry Implication
LogP (Octanol/Water) 2.130.65Pyridine significantly lowers lipophilicity, improving solubility in aqueous media.
pKa (Conjugate Acid) ~435.2Pyridine acts as a weak base; protonation at physiological pH (7.4) is minimal unless substituted with EDGs.
Dipole Moment (D) 0.002.20High polarity improves crystal packing and solubility but may increase efflux liability.
H-Bonding NoneAcceptorThe lone pair (sp²) is orthogonal to the π-system, available for critical target interactions (e.g., hinge binding in kinases).
Metabolic Liability EpoxidationN-OxidationPyridine is generally more stable to CYP450 oxidation than electron-rich benzenes, though N-oxidation is a clearance route.

Synthetic Architecture: Navigating the Electronic Bias

To successfully functionalize pyridine, one must respect its electronic bias. The electronegative nitrogen pulls density from the ring, deactivating it toward Electrophilic Aromatic Substitution (


) but activating it toward Nucleophilic Aromatic Substitution (

).
Reactivity Mapping

The following diagram illustrates the innate reactivity vectors of the pyridine core.

PyridineReactivity Pyridine Pyridine Core C2 C2/C6 (α) Pyridine->C2 Nucleophilic Attack (Chichibabin, S_NAr) C3 C3/C5 (β) Pyridine->C3 Electrophilic Attack (Halogenation - Difficult) C4 C4 (γ) Pyridine->C4 Radical Attack (Minisci) N N1 (Lone Pair) Pyridine->N Coordination/Oxidation (Catalyst Poisoning)

Figure 1: Innate reactivity vectors. Red nodes indicate sites prone to nucleophilic or radical attack (LUMO control). Yellow nodes indicate the only feasible sites for electrophilic attack, though conditions must be harsh.

Protocol 1: Overcoming Catalyst Poisoning in Cross-Coupling

The Problem: The pyridine nitrogen lone pair is a potent ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


-donor. In Pd-catalyzed reactions (Suzuki-Miyaura, Buchwald-Hartwig), pyridine substrates often coordinate to the Palladium center, displacing phosphine ligands and forming an inactive [Pd(Pyridine)_2Cl_2] complex. This "poisoning" halts the catalytic cycle.

The Solution: Use bulky, electron-rich ligands (e.g., Buchwald biaryl phosphines) that sterically preclude N-binding, or pre-complex the nitrogen.

Experimental Workflow: Pd-Catalyzed Amination of 2-Chloropyridine
  • Objective: Couple 2-chloropyridine with a secondary amine.

  • Mechanism: Buchwald-Hartwig Amination.

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a glovebox, mix

    
     (1.0 mol%) and BrettPhos  (2.0 mol%) in anhydrous 1,4-dioxane. Stir for 5 minutes at RT. Rationale: BrettPhos is bulky enough to prevent the pyridine nitrogen from binding to the Pd center.
    
  • Substrate Addition: Add 2-chloropyridine (1.0 equiv), the secondary amine (1.2 equiv), and NaOtBu (1.4 equiv).

  • Temperature Control: Seal the vial and heat to 100°C. Note: 2-halopyridines are sluggish oxidative addition partners; heat is required.

  • Monitoring: Monitor by LCMS. If conversion stalls, add 0.5 equiv of additional amine. Self-Validation: If the reaction turns black and precipitates immediately, the catalyst has decomposed (Pd-black). If it remains a clear orange/red solution but no product forms, the pyridine is poisoning the catalyst—switch to a bulkier ligand like tBuXPhos .

  • Workup: Cool, filter through Celite, and concentrate. Purify via reverse-phase chromatography (Basic mobile phase to prevent streaking).

Protocol 2: Late-Stage Functionalization via Minisci Reaction

The Problem: Traditional alkylation of pyridines requires pre-functionalization (e.g., halogenation) which is difficult at certain positions. The Solution: The Minisci reaction utilizes carbon-centered radicals to attack the electron-deficient pyridine ring directly. This is ideal for "Late-Stage Functionalization" (LSF) of complex drug candidates.

Mechanistic Pathway

MinisciCycle Start Carboxylic Acid (R-COOH) RadicalGen Oxidative Decarboxylation (Ag+/S2O8 or Photocatalyst) Start->RadicalGen -CO2 Radical Alkyl Radical (R•) RadicalGen->Radical Addition Radical Addition (C2/C4 Selectivity) Radical->Addition Pyridine Protonated Pyridine (Py-H+) Pyridine->Addition RadicalCation Radical Cation Intermediate Addition->RadicalCation Oxidation Oxidation & Deprotonation (-H+) RadicalCation->Oxidation Oxidant Product Alkylated Pyridine Oxidation->Product

Figure 2: The Minisci Cycle. The reaction requires protonation of the pyridine to lower the LUMO energy, facilitating nucleophilic radical attack.[2]

Experimental Workflow: Innate C-H Alkylation
  • Objective: Install an isopropyl group at the C2 position of a complex pyridine scaffold.

  • Reagents: Pyridine substrate, Isobutyric acid, Ammonium Persulfate

    
    , Silver Nitrate 
    
    
    
    , TFA.

Step-by-Step Methodology:

  • Solvent System: Dissolve the pyridine substrate (0.5 mmol) in a biphasic mixture of DCM:Water (1:1, 4 mL total). Rationale: The biphasic system solubilizes both the organic substrate and the inorganic oxidant.

  • Acidification: Add TFA (1.0 equiv). Critical Step: This protonates the pyridine, activating the ring toward nucleophilic radical attack.

  • Radical Source: Add Isobutyric acid (3.0 equiv).

  • Catalyst Addition: Add

    
     (0.2 equiv) and 
    
    
    
    (3.0 equiv).
  • Reaction: Stir vigorously at 40°C. Evolution of

    
     gas indicates radical generation.
    
  • Quench: After 2 hours, neutralize with saturated

    
    .
    
  • Purification: Extract with DCM. The product will likely be a mixture of C2 and C4 isomers. Separate via preparative HPLC.

Self-Validating Check:

  • Low Conversion? Ensure the pyridine is fully protonated (check pH).

  • Poor Regioselectivity? C2 is generally favored over C4 due to steric accessibility and electronics, but if C4 is desired, block C2 with a temporary halogen or use bulky radical precursors.

Strategic Application: The "Ivosidenib" Case Study

The development of Ivosidenib (Tibsovo) , an IDH1 inhibitor, exemplifies the power of the pyridine scaffold.

  • Challenge: The initial phenyl-based lead compound suffered from high CYP450 clearance (metabolic instability).

  • Strategy: A "Nitrogen Scan" was performed, replacing the phenyl ring with a pyridine.[3]

  • Result: The pyridine nitrogen reduced the electron density of the ring, making it less susceptible to oxidative metabolism. Furthermore, the nitrogen served as a specific H-bond acceptor in the IDH1 binding pocket, improving potency.

  • Outcome: Improved half-life and bioavailability, leading to FDA approval.

References

  • Pennington, L. D., & Moustakas, D. T. (2017). The Necessary Nitrogen Atom: A Specific Signal-Generating Motif for Medicinal Chemistry. Journal of Medicinal Chemistry, 60(9), 3552–3579. Link

  • Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists. MedChemComm, 2(12), 1135-1161. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Proctor, R. S., & Phipps, R. J. (2018). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 57(18), 4844-4866. Link

  • Popovici-Muller, J., et al. (2018). Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1-Mutant Cancers. ACS Medicinal Chemistry Letters, 9(4), 300–305. Link

Sources

Navigating the Synthesis and Procurement of 2-Chloro-6-methoxy-3-methyl-5-phenylpyridine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accessibility of novel chemical scaffolds is a critical determinant of progress. This guide provides an in-depth technical overview of the supplier availability, synthetic strategy, and potential applications of 2-Chloro-6-methoxy-3-methyl-5-phenylpyridine , a substituted phenylpyridine with potential significance in medicinal chemistry.

While direct, off-the-shelf procurement of this specific molecule is currently limited, this guide outlines a strategic approach for its acquisition through custom synthesis, leveraging readily available precursors. We will delve into the practical aspects of its synthesis, the roles of its key structural motifs in drug design, and a curated list of suppliers for the necessary starting materials.

Current Availability Landscape: A Focus on Precursors

A thorough market survey reveals that this compound is not a stock item from major chemical suppliers. This suggests its status as a niche research chemical, likely requiring custom synthesis for acquisition. However, the key precursors for a plausible synthetic route are commercially available, making its synthesis a feasible endeavor for a competent organic chemistry laboratory or a contract research organization (CRO).

The two primary building blocks required are:

  • 2-Chloro-6-methoxypyridine: This halogenated pyridine derivative serves as the electrophilic partner in a cross-coupling reaction.

  • 3-Methyl-5-phenylpyridine (or its corresponding boronic acid/ester): This substituted pyridine provides the nucleophilic component for the key carbon-carbon bond formation.

A curated list of potential suppliers for these precursors is provided in the table below.

PrecursorPotential Suppliers
2-Chloro-6-methoxypyridine, , ,
3-Methyl-5-phenylpyridine, , ,

Strategic Synthesis: A Plausible Route via Suzuki-Miyaura Coupling

The most logical and widely applicable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction .[1][2] This Nobel Prize-winning methodology is a cornerstone of modern organic synthesis, renowned for its reliability, functional group tolerance, and mild reaction conditions.[3]

The proposed synthetic strategy involves the palladium-catalyzed cross-coupling of 2-chloro-6-methoxypyridine with a suitable organoboron derivative of 3-methyl-5-phenylpyridine.

G cluster_precursors Precursors cluster_reaction Suzuki-Miyaura Coupling 2-Chloro-6-methoxypyridine 2-Chloro-6-methoxypyridine Pd Catalyst Pd Catalyst (e.g., Pd(PPh3)4) 2-Chloro-6-methoxypyridine->Pd Catalyst 3-Methyl-5-phenylboronic acid 3-Methyl-5-phenylboronic acid (or pinacol ester) 3-Methyl-5-phenylboronic acid->Pd Catalyst Target_Molecule This compound Pd Catalyst->Target_Molecule C-C Bond Formation Base Base (e.g., K2CO3, Cs2CO3) Base->Pd Catalyst

Sources

Technical Guide: Pyridine Derivatives in COX-2 Inhibitor Research

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists.

Executive Summary

The selective inhibition of Cyclooxygenase-2 (COX-2) remains a cornerstone strategy in the management of inflammation and pain, particularly for minimizing the gastrointestinal (GI) toxicity associated with traditional NSAIDs.[1] Among the various scaffolds explored, pyridine derivatives (exemplified by Etoricoxib) have emerged as a privileged structure due to their ability to rigidly orient pharmacophores into the COX-2 secondary pocket.

This technical guide provides a rigorous examination of pyridine-based COX-2 inhibitors. It moves beyond basic theory to detail the Structure-Activity Relationship (SAR) mechanics, synthetic protocols for 2,3-diarylpyridines, and validation assays required for preclinical development.

Molecular Rationale: The Pyridine Scaffold & Selectivity

The efficacy of pyridine derivatives hinges on their ability to exploit the subtle structural differences between the constitutive COX-1 and the inducible COX-2 isoforms.

The Selectivity Determinant (Val523 vs. Ile523)

The active sites of COX-1 and COX-2 are highly homologous, but a single amino acid substitution at position 523 dictates selectivity:

  • COX-1: Contains Isoleucine (Ile523) . The bulky alkyl side chain sterically hinders access to a hydrophobic side pocket.

  • COX-2: Contains Valine (Val523) . The smaller side chain opens access to a "side pocket" (selectivity pocket).

The Pyridine Template Function

The central pyridine ring does not merely act as a linker; it serves as a rigid template that locks the two phenyl rings (C-2 and C-3 positions) into a specific dihedral angle (approx. 50–60°). This orientation is critical for:

  • Primary Binding: The C-2 phenyl ring interacts with the hydrophobic channel.

  • Selectivity Anchor: The C-3 phenyl ring, typically substituted with a sulfonyl (

    
    ) or sulfonamide (
    
    
    
    ) group, inserts into the Val523 side pocket.
  • Ionic Interaction: The pyridine nitrogen can accept a hydrogen bond from Arg120, stabilizing the complex.

Mechanistic Diagram (SAR Logic)

SAR_Mechanism cluster_enzyme COX-2 Active Site cluster_drug Pyridine Inhibitor Val523 Val523 (Selectivity Gate) Arg120 Arg120 (Ionic Anchor) Hydrophilic Hydrophilic Side Pocket Hydrophilic->Val523 Accessible due to small size Pyridine Central Pyridine Ring (Rigid Scaffold) Pyridine->Arg120 H-Bond Interaction Phenyl_A C-3 Phenyl Ring (SO2Me Pharmacophore) Pyridine->Phenyl_A Orients Phenyl_B C-2 Phenyl Ring (Lipophilic) Pyridine->Phenyl_B Orients Phenyl_A->Hydrophilic Inserts

Figure 1: Mechanistic logic of Pyridine-based COX-2 inhibition. The scaffold orients the sulfonyl pharmacophore into the Val523-gated side pocket.

Synthetic Strategy: 2,3-Diarylpyridine Construction

While Hantzsch pyridine synthesis allows for symmetric derivatives, the Suzuki-Miyaura Cross-Coupling is the industry standard for synthesizing the asymmetric 2,3-diarylpyridine core found in potent inhibitors like Etoricoxib.

Protocol: Regioselective Suzuki Coupling

This protocol describes the synthesis of a 2,3-diarylpyridine via sequential halogenation and coupling.

Reagents & Causality:

  • Substrate: 2,3-Dihalopyridine (e.g., 3-bromo-2-chloropyridine).

  • Catalyst:

    
     or 
    
    
    
    . Palladium(0) is essential for the oxidative addition into the C-Br bond.
  • Base:

    
     or 
    
    
    
    . Activates the boronic acid for transmetallation.
  • Solvent: Dioxane/Water or Toluene/Ethanol/Water. The biphasic system dissolves inorganic bases while maintaining organic solubility.

Step-by-Step Workflow:

  • Reaction Setup: In a Schlenk flask, dissolve 3-bromo-2-chloropyridine (1.0 eq) in 1,4-dioxane (0.1 M).

    • Why: The C-3 bromine is more reactive towards oxidative addition than the C-2 chlorine, allowing for regioselective coupling at position 3 first.

  • First Coupling (C-3 Functionalization): Add 4-(methylsulfonyl)phenylboronic acid (1.1 eq),

    
     (2.0 eq), and 
    
    
    
    (5 mol%). Degas with argon for 10 min.
    • Condition: Heat to 90°C for 4–6 hours.

    • Checkpoint: Monitor by TLC/LC-MS. The intermediate 2-chloro-3-(4-methylsulfonylphenyl)pyridine should form.

  • Second Coupling (C-2 Functionalization): Without isolation (one-pot) or after purification, add the second aryl boronic acid (e.g., 4-methylphenylboronic acid, 1.2 eq) and fresh catalyst if necessary.

    • Condition: Raise temperature to 105°C (reflux) for 12 hours. The C-Cl bond requires higher energy for activation.

  • Workup & Purification: Filter through Celite (removes Pd). Extract with EtOAc. Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: 3-Bromo-2-chloropyridine Step1 Step 1: Regioselective Coupling (C-3) Reagent: 4-SO2Me-Ph-B(OH)2 Catalyst: Pd(PPh3)4, 90°C Start->Step1 Inter Intermediate: 2-Chloro-3-(aryl)pyridine Step1->Inter Br displaced first Step2 Step 2: High-Temp Coupling (C-2) Reagent: 4-Me-Ph-B(OH)2 Temp: 110°C (Reflux) Inter->Step2 Final Final Product: 2,3-Diarylpyridine COX-2 Inhibitor Step2->Final Cl displaced second

Figure 2: Sequential Suzuki-Miyaura coupling strategy for asymmetric pyridine synthesis.

Pharmacological Evaluation: The TMPD Assay

To validate the synthesized compounds, the Colorimetric Peroxidase Inhibitor Screening Assay is the standard. It relies on the fact that COX enzymes possess both cyclooxygenase and peroxidase activity.[2]

Principle

The assay measures the peroxidase activity of COX by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) .[2]

  • Reaction:

    
     (formed from Arachidonic Acid) 
    
    
    
    
    
    .[2]
  • Readout: During this reduction, TMPD is oxidized to a blue compound with maximal absorbance at 590 nm .

  • Inhibition: Lower absorbance = Higher inhibition.

Protocol (Self-Validating System)

Materials:

  • Ovine COX-1 and Human Recombinant COX-2 enzymes.[2][3]

  • Heme (Cofactor).

  • Arachidonic Acid (Substrate).[1][2][4][5]

  • TMPD (Colorimetric substrate).[3][4]

Workflow:

  • Preparation: Reconstitute COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0).

  • Inhibitor Incubation:

    • Add 10 µL of enzyme to wells.[2][4]

    • Add 10 µL of Heme.

    • Add 20 µL of the Pyridine derivative (dissolved in DMSO).

    • Control: Use DMSO only for "100% Activity" and Celecoxib (1 µM) for "Positive Control."

    • Incubate for 10 minutes at 25°C. This allows the inhibitor to bind the active site before the substrate competes.

  • Initiation: Add 20 µL of TMPD followed immediately by 20 µL of Arachidonic Acid.

  • Measurement: Shake plate for 30 seconds. Read Absorbance (590 nm) after 5 minutes.[4]

Calculation:



Calculate 

using non-linear regression (sigmoidal dose-response).

Data Presentation & Analysis

When reporting results, the Selectivity Index (SI) is the critical metric. It is defined as


.[6] A high SI indicates a safer GI profile.
Representative Data Structure

Note: Values below are representative of high-performing pyridine derivatives found in literature (e.g., Etoricoxib analogs).

Compound IDR1 (C-3 Phenyl)R2 (C-2 Phenyl)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Ref (Celecoxib) --15.00.04375
Ref (Etoricoxib) -->1000.002>50,000
PYR-01 4-SO2Me4-F>500.05>1,000
PYR-02 4-SO2NH24-OMe35.00.12291
PYR-03 4-SO2MeH10.02.504

Interpretation:

  • PYR-01: High potency and selectivity.[5][7][8][9] The 4-F group mimics the lipophilic interactions of Etoricoxib.

  • PYR-03: Removal of the C-2 phenyl substituent drastically reduces potency, confirming the need for a bulky group to fill the hydrophobic channel.

Computational Modeling: Docking Parameters

To rationalize SAR data, molecular docking is performed using PDB structures (e.g., 3LN1 for COX-2 bound to Celecoxib).[5]

Key Residue Interactions to Verify:

  • Val523: The sulfonyl group must reside near this residue.

  • Arg120: Look for H-bond or electrostatic interaction with the pyridine nitrogen or sulfonamide oxygen.

  • Tyr355: Acts as a gatekeeper; the linker region of the inhibitor often interacts here to stabilize the conformation.

References

  • COX-2 Selectivity Mechanism

    • Title: COX-2 Selectivity of NSAIDs: Molecular Docking Analysis.[9]

    • Source: Bion
    • URL:[Link]

  • Etoricoxib Pharmacology

    • Title: Characterization of Etoricoxib, a Novel, Selective COX-2 Inhibitor.
    • Source: Journal of Clinical Pharmacology.[10]

    • URL:[Link]

  • Assay Protocol (TMPD)

    • Title: COX Colorimetric Inhibitor Screening Assay Kit Booklet.[3]

    • Source: Cayman Chemical.[2]

  • Synthetic Strategy (Suzuki Coupling)

    • Title: Synthesis and biological evaluation of 2,3-diarylpyrazines and quinoxalines as selective COX-2 inhibitors.[11]

    • Source: Bioorganic & Medicinal Chemistry Letters.[4][5]

    • URL:[Link]

  • Structure-Activity Relationship Review

    • Title: Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors.[7][9][11][12]

    • Source: NIH / PMC.
    • URL:[Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 2-Chloro-6-methoxy-3-methyl-5-phenylpyridine via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Substituted pyridine scaffolds are of paramount importance in medicinal chemistry and materials science, frequently appearing as core structures in a multitude of pharmaceutical agents.[1][2] This application note provides a detailed, robust protocol for the synthesis of 2-Chloro-6-methoxy-3-methyl-5-phenylpyridine, a valuable biaryl intermediate. The synthesis is achieved via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds.[3] This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of reagent selection, a step-by-step experimental procedure, characterization guidelines, and troubleshooting advice to ensure reliable and reproducible results.

Introduction and Reaction Principle

The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that couples an organoboron species (typically a boronic acid) with an organohalide.[4] The reaction is prized for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids.[5][6]

The target molecule is synthesized by coupling 2,5-dichloro-6-methoxy-3-methylpyridine with phenylboronic acid. The key challenge in this synthesis is the selective activation of the C5-Cl bond over the C2-Cl bond. Generally, for pyridine rings, the C-Cl bond at the 2-position is less reactive in Suzuki couplings than one at the 5-position, particularly when bulky, electron-rich phosphine ligands are employed. This inherent reactivity difference allows for a regioselective coupling.

1.1. The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[7][8]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (R¹-X), forming a Pd(II) intermediate.[4][9]

  • Transmetalation: In the presence of a base, the organoboron compound (R²-B(OH)₂) forms a more nucleophilic boronate complex.[10] This complex then transfers its organic group (R²) to the Pd(II) center, displacing the halide. This is often the rate-determining step.[11]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) center couple and are eliminated, forming the desired C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]

Suzuki_Mechanism cluster_cycle Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition (Ar-Pd(II)-X)L₂ A->B Ar-X C Transmetalation (Ar-Pd(II)-Ar')L₂ B->C Ar'-B(OH)₂ Base C->A Reductive Elimination Product Desired Product (Ar-Ar') C->Product ArX 2,5-Dichloro-6-methoxy-3-methylpyridine ArX->B ArB Phenylboronic Acid ArB->C

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Reagent Selection and Rationale

The success of a Suzuki coupling, particularly with challenging substrates like 2-chloropyridines, hinges on the judicious selection of the catalyst, base, and solvent system.[12][13]

ComponentSelectionRationale
Aryl Halide 2,5-Dichloro-6-methoxy-3-methylpyridineThe starting scaffold. The C5-Cl bond is more susceptible to oxidative addition than the C2-Cl bond.
Boronic Acid Phenylboronic AcidCommercially available and stable coupling partner. A slight excess (1.2 eq) is used to drive the reaction to completion.
Catalyst Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))A reliable and commonly used catalyst for Suzuki couplings. It is effective for the coupling of chloropyridines.[14] For more challenging substrates, advanced catalysts with bulky, electron-rich ligands like SPhos or XPhos could be considered.[13]
Base K₃PO₄ (Potassium Phosphate)A moderately strong, non-nucleophilic base. It is highly effective in activating the boronic acid to form the reactive boronate species and is often superior for less reactive aryl chlorides.[11][15]
Solvent System 1,4-Dioxane / Water (4:1)Dioxane is an excellent solvent for dissolving the organic reagents and the palladium complex.[16] The addition of water is crucial for dissolving the inorganic base (K₃PO₄) and facilitating the formation of the boronate complex.[4][15]

Detailed Experimental Protocol

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Palladium catalysts are toxic and should be handled with care. 1,4-Dioxane is a flammable solvent and a suspected carcinogen.

3.1. Materials and Equipment

  • 2,5-Dichloro-6-methoxy-3-methylpyridine (1.0 mmol, 206.05 mg)

  • Phenylboronic Acid (1.2 mmol, 146.3 mg)

  • Pd(PPh₃)₄ (0.03 mmol, 34.6 mg, 3 mol%)

  • K₃PO₄ (3.0 mmol, 636.8 mg)

  • 1,4-Dioxane, anhydrous (8 mL)

  • Deionized Water (2 mL)

  • Schlenk flask (50 mL) or round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

3.2. Reaction Setup and Execution

Workflow start Start reagents 1. Combine Reactants - Aryl Halide - Boronic Acid - Base (K₃PO₄) start->reagents solvent 2. Add Solvents - Dioxane (8 mL) - Water (2 mL) reagents->solvent degas 3. Degas Mixture (N₂ or Ar bubbling, 15 min) solvent->degas catalyst 4. Add Catalyst (Pd(PPh₃)₄) degas->catalyst reaction 5. Heat to 95 °C (Under N₂ atmosphere) catalyst->reaction monitor 6. Monitor by TLC (Target: ~12-18 hours) reaction->monitor workup 7. Aqueous Workup - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine monitor->workup purify 8. Purify (Column Chromatography) workup->purify characterize 9. Characterize (NMR, MS) purify->characterize end Final Product characterize->end

Caption: Experimental workflow for the Suzuki coupling synthesis.

  • Combine Reagents: To a dry 50 mL Schlenk flask equipped with a magnetic stir bar, add 2,5-dichloro-6-methoxy-3-methylpyridine (206.05 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), and potassium phosphate (K₃PO₄, 636.8 mg, 3.0 mmol).

  • Add Solvents: Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.

  • Degas Mixture: Seal the flask and thoroughly degas the mixture by bubbling nitrogen or argon gas through the solution for 15-20 minutes. This step is critical as the Pd(0) catalyst is sensitive to oxygen.[13]

  • Add Catalyst: Briefly remove the seal to add the Pd(PPh₃)₄ catalyst (34.6 mg, 0.03 mmol) to the flask. Reseal and flush the flask with inert gas for another 2 minutes.

  • Reaction: Place the flask in a preheated oil bath at 95 °C and stir vigorously. Ensure the flask is maintained under a positive pressure of inert gas (e.g., using a balloon).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), typically using a mobile phase like 10-20% Ethyl Acetate in Hexanes. The reaction is generally complete within 12-18 hours.

3.3. Workup and Purification

  • Cooling & Dilution: Once the reaction is complete (as indicated by TLC), remove the flask from the oil bath and allow it to cool to room temperature.

  • Extraction: Dilute the reaction mixture with ethyl acetate (30 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Column Chromatography: The resulting crude residue is purified by flash column chromatography.[17][18]

    • Stationary Phase: Silica gel (230-400 mesh).[18]

    • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 2% EtOAc/Hexanes and gradually increasing to 10%). Fractions are collected and analyzed by TLC to isolate the pure product.[19]

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR Protons on the pyridine and phenyl rings will appear in the aromatic region (δ 7.0-8.5 ppm). The methoxy (-OCH₃) protons will appear as a singlet around δ 3.9-4.1 ppm, and the methyl (-CH₃) protons will appear as a singlet around δ 2.2-2.4 ppm.[20][21]
¹³C NMR Aromatic carbons will resonate in the δ 110-165 ppm region. The specific chemical shifts are influenced by the substituents and the nitrogen atom in the pyridine ring.[21][22]
Mass Spec (MS) The mass spectrum (e.g., ESI-MS) should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product (C₁₃H₁₂ClNO). The characteristic isotopic pattern for a chlorine-containing compound should be observed.
Appearance Typically a white to off-white solid.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficient degassing.3. Low reaction temperature.1. Use fresh catalyst. Ensure the reaction is rigorously degassed before adding the catalyst.[13]2. Ensure a positive inert atmosphere is maintained throughout.3. Increase temperature to 100-110 °C. Consider using microwave irradiation.[13]
Significant Starting Material Remaining The C-Cl bond is not being activated efficiently.Switch to a more active catalyst system, such as one employing a Buchwald-type ligand (e.g., SPhos, XPhos) with a palladium precatalyst like Pd₂(dba)₃.[12][13]
Formation of Homocoupled (Bi-phenyl) Side Product Reaction temperature is too high or catalyst loading is excessive.Reduce the reaction temperature slightly or decrease the catalyst loading to 1-2 mol%.
Decomposition of Boronic Acid Boronic acids can be unstable, especially at high temperatures.Ensure high-purity boronic acid is used. Use a milder base like K₂CO₃ or consider using a more stable boronic ester (e.g., a pinacol ester).

References

  • Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440.

  • Carrow, B. P., & Hartwig, J. F. (2011). The role of the base and control of selectivity in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 133(8), 2116-2119.

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational characterization of the role of the base in the Suzuki−Miyaura cross-coupling reaction. Journal of the American Chemical Society, 133(40), 16172-16184.

  • BenchChem. (2025). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.

  • HZPT Blog. (2024, March 4). Understanding the Importance of Base in Suzuki Coupling.

  • Singh, Y., et al. (2013). Suzuki Cross Coupling Reaction- A Review. Indo Global Journal of Pharmaceutical Sciences, 2(4), 351-367.

  • BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.

  • Jana, R., Pathak, T. P., & Sigman, M. S. (2011). Solving the riddle- the mechanism of Suzuki cross coupling: A review. Chemical Reviews, 111(3), 1417-1492.

  • BenchChem. (2025). Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols.

  • American Chemical Society. (n.d.). Synthesis of phenyl pyridines via suzuki cross coupling to test their inhibitory effects on uridine nucleoside ribohydrolase (UNH). SciMeetings.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

  • Amador-Sánchez, Y. A., et al. (2025). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. ResearchGate.

  • Journal of Xi'an Shiyou University. (2023). Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. Natural Science Edition, 19(7).

  • ResearchGate. (2025). Suzuki Cross Coupling Reaction-A Review.

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.

  • ResearchGate. (2021). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?

  • BenchChem. (2025). Technical Support Center: Suzuki Coupling with 2-Chloropyridine Derivatives.

  • Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 1999(1), 15-18.

  • Thomas, St., et al. (1998). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 38(4), 681-689.

  • ResearchGate. (2025). Convenient synthesis of selected meta- and ortho-substituted pentaarylpyridines via the Suzuki-Miyaura cross-coupling reaction.

  • Al-Masoudi, N. A., et al. (2014). Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. International Journal of Organic Chemistry, 4, 12-21.

  • Royal Society of Chemistry. (2023). Application of hindered ether solvents for palladium catalyzed Suzuki–Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions. Organic & Biomolecular Chemistry.

  • ResearchGate. (2025). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions.

  • Rayner, P. J., & Duckett, S. B. (2018). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry, 56(10), 957-966.

  • Journal of the Chemical Society, Perkin Transactions 2. (2000). The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence.

  • ResearchGate. (2013). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids.

  • Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.

  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.

  • Sorbchem India. (n.d.). Column Chromatography As A Tool For Purification.

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth., 102, 276-302.

  • NileRed. (2013, October 22). 【4K】-- Column Chromatography (Purification) [Video]. YouTube.

  • The Journal of Organic Chemistry. (2024). Nondirected Ortho C–H Arylation for One-Pot Synthesis of Biaryl Scaffolds via In Situ Generated Mixed Acetal. ACS Publications.

Sources

Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of 2-Chloro-6-methoxy-3-methyl-5-phenylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Directive

This guide details the optimized protocol for utilizing 2-Chloro-6-methoxy-3-methyl-5-phenylpyridine as an electrophile in Suzuki-Miyaura cross-coupling reactions. While 2-chloropyridines are ubiquitous in medicinal chemistry, this specific scaffold presents a dual challenge: electronic deactivation from the 6-methoxy group and steric hindrance from the 3-methyl substituent.[1] Standard protocols using Pd(PPh₃)₄ often fail or result in low turnover. This note provides a high-fidelity workflow utilizing next-generation Buchwald dialkylbiaryl phosphine ligands to achieve quantitative conversion.

Technical Background & Mechanistic Insight

The Substrate Challenge

The target molecule contains three distinct features that dictate reaction conditions:

  • 2-Chloro Handle: The site of oxidative addition.[1][2] Unlike bromides or iodides, the C–Cl bond is stronger (approx. 95 kcal/mol) and requires electron-rich catalytic species to break.

  • 6-Methoxy Group (Electronic Effect): This Electron Donating Group (EDG) increases electron density on the pyridine ring, rendering the C–Cl bond less electrophilic and further retarding the oxidative addition step.

  • 3-Methyl Group (Steric Effect): Located ortho to the reaction site, this methyl group creates significant steric pressure, impeding the approach of the palladium center.

The Solution: Ligand Selection

To overcome these barriers, the catalyst system must be:

  • Electron-Rich: To facilitate oxidative addition into the deactivated C–Cl bond.[1]

  • Bulky: To promote reductive elimination and stabilize the monoligated Pd(0) species, preventing catalyst aggregation.

Recommended Catalyst System: Pd(OAc)₂ + SPhos (or XPhos).

  • Why SPhos? Its structural flexibility allows it to accommodate the steric bulk of the 3-methyl group while effectively donating electron density to the Palladium center.

Visualization: Mechanistic Pathway[1]

The following diagram illustrates the catalytic cycle, highlighting the critical "Oxidative Addition" bottleneck caused by the substrate's sterics and electronics.

SuzukiMechanism PreCat Pre-Catalyst Pd(OAc)2 + SPhos ActiveCat Active Species L-Pd(0) PreCat->ActiveCat Reduction OxAdd Oxidative Addition (Rate Limiting) Steric Clash at C3-Me ActiveCat->OxAdd Substrate Substrate 2-Cl-6-OMe-3-Me-5-Ph-Pyridine Substrate->OxAdd Input PdII Pd(II) Intermediate Ar-Pd(II)-Cl OxAdd->PdII Slow Step TransMet Transmetallation (+ Boronic Acid + Base) PdII->TransMet RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->ActiveCat Regeneration Product Biaryl Product RedElim->Product

Caption: Catalytic cycle emphasizing the oxidative addition bottleneck due to C3-methyl steric hindrance.

Optimized Experimental Protocol

Reagents & Materials
ComponentSpecificationRole
Substrate This compound (1.0 equiv)Electrophile
Coupling Partner Aryl Boronic Acid (1.2 – 1.5 equiv)Nucleophile
Catalyst Source Pd(OAc)₂ (2–5 mol%)Palladium Source
Ligand SPhos (4–10 mol%)Ligand (L:Pd ratio 2:[1]1)
Base K₃PO₄ (2.0 – 3.0 equiv)Activator
Solvent System Toluene/Water (10:1) or Dioxane/Water (4:1)Reaction Medium
Step-by-Step Procedure

Step 1: Reaction Setup (Inert Atmosphere)

  • Equip a reaction vial or round-bottom flask with a magnetic stir bar.[1][3]

  • Add Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Critical: If using a pre-complexed catalyst (e.g., Pd-SPhos G3), add it now. If generating in situ, add Pd(OAc)₂ and SPhos .

  • Seal the vessel with a septum.

Step 2: Solvent Addition & Degassing [1]

  • Add the solvent mixture (e.g., Toluene/Water 10:1) via syringe. Concentration should be roughly 0.1 M to 0.2 M relative to the substrate.

  • Degas the mixture.

    • Method A (Sparging): Bubble Nitrogen or Argon through the liquid for 10–15 minutes.

    • Method B (Freeze-Pump-Thaw): Perform 3 cycles if the boronic acid is oxidation-sensitive.[1]

Step 3: Reaction

  • Heat the mixture to 90–100°C .

    • Note: Due to the steric hindrance at the C3 position, room temperature protocols are rarely sufficient. Thermal energy is required to overcome the activation barrier.

  • Stir vigorously for 4–12 hours. Monitor via LC-MS or TLC.[1][4]

    • TLC Monitoring: The starting material (2-Cl-pyridine) is relatively non-polar.[1] The product will typically be more polar if the boronic acid contains polar groups, or less polar if it is a simple aryl.

Step 4: Work-up

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) and water.

  • Separate phases.[5] Wash the organic layer with brine.

  • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Optimization Matrix & Troubleshooting

If conversion is low (<50%), consult the following decision matrix.

ObservationProbable CauseCorrective Action
No Reaction (SM recovered) Oxidative Addition failureSwitch to XPhos or Pd-PEPPSI-IPr . Increase Temp to 110°C.
Protodeboronation (Boronic acid loses B(OH)₂)Base/Solvent incompatibilityUse anhydrous conditions (Dioxane, Cs₂CO₃) or switch to Boronic Ester (Pinacol).
Homocoupling of Boronic AcidOxidation of Pd speciesEnsure rigorous degassing. Add catalyst after degassing.
Black Precipitate (Pd black)Ligand dissociationIncrease Ligand:Pd ratio to 3:1 or use a precatalyst (e.g., XPhos Pd G4).

Workflow Visualization

Workflow Start Start: Weigh Reagents Degas Degas Solvent (N2 Sparging) Start->Degas Heat Heat to 100°C (12 Hours) Degas->Heat Check LC-MS Check Heat->Check Workup Workup: EtOAc/Water Ext. Check->Workup Complete Optimize Optimize: Switch to XPhos Check->Optimize Incomplete Purify Purification: Flash Column Workup->Purify Optimize->Heat Retry

Caption: Operational workflow for the Suzuki coupling of hindered chloropyridines.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link

  • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link

  • Barder, T. E., et al. "Catalysts for the Suzuki-Miyaura Coupling of Aryl Chlorides." Journal of the American Chemical Society, 2007.[6] Link

  • PubChem Compound Summary. "this compound (CAS 142330-96-9)."[1] National Center for Biotechnology Information. Link

Sources

Nucleophilic substitution reactions of 2-chloropyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nucleophilic Substitution Reactions of 2-Chloropyridine Derivatives

Executive Summary: The Reactivity Paradox

2-Chloropyridine derivatives are ubiquitous scaffolds in medicinal chemistry, serving as the core architecture for blockbuster drugs like Piroxicam (NSAID) and Etoricoxib (COX-2 inhibitor). However, they present a distinct "reactivity paradox" to the synthetic chemist.

While the electron-deficient nature of the pyridine ring suggests susceptibility to Nucleophilic Aromatic Substitution (


), the 2-chloropyridine moiety is significantly less reactive than its pyrimidine or pyrazine counterparts (up to 

times slower).[1][2] Consequently, standard protocols often fail, leading to stalled synthesis campaigns.

This guide provides a bifurcated approach:

  • Classical

    
    :  Optimized for activated substrates (containing EWGs like 
    
    
    
    ,
    
    
    ,
    
    
    ).
  • Buchwald-Hartwig Cross-Coupling: The "Gold Standard" for unactivated or electron-rich substrates.

Mechanistic Intelligence

The Pathway

The reaction proceeds via an addition-elimination mechanism. The rate-determining step is typically the nucleophilic attack, forming the resonance-stabilized Meisenheimer Complex .[3]

  • The Nitrogen Effect: The ring nitrogen acts as an electron sink. Attack at C2 places the negative charge directly on the electronegative nitrogen, stabilizing the intermediate.

  • Leaving Group Order: Unlike

    
    , the order is often 
    
    
    
    .[3][4] Fluorine’s high electronegativity lowers the LUMO energy, accelerating the initial attack.
Visualization: Reaction Pathway

SNAr_Mechanism Substrate 2-Chloropyridine TS1 Transition State 1 (Nucleophilic Attack) Substrate->TS1 + Nucleophile (Nu:) Inter Meisenheimer Complex (Charge on N) TS1->Inter Rate Determining Step TS2 Transition State 2 (Cl Elimination) Inter->TS2 Product 2-Substituted Pyridine TS2->Product - Cl⁻

Figure 1: The addition-elimination pathway.[5] Stabilization of the Meisenheimer complex by the ring nitrogen is the critical driver.

Strategic Decision Matrix

Before selecting a protocol, analyze the electronic environment of your substrate.

Decision_Tree Start Substrate Analysis: 2-Chloropyridine-X Check Is X an Electron Withdrawing Group? (NO2, CN, CF3, COR) Start->Check Yes Yes (Activated) Check->Yes No No (Unactivated/Electron Rich) Check->No MethodA Method A: Classical SNAr (Base/Heat) Yes->MethodA MethodB Method B: Buchwald-Hartwig (Pd-Catalysis) No->MethodB

Figure 2: Protocol selection based on substrate electronics.

Detailed Protocols

Protocol A: Classical (For Activated Substrates)

Best for: 2-chloro-3-nitropyridine, 2-chloro-5-trifluoromethylpyridine, or strong nucleophiles (alkoxides).

Reagents:

  • Solvent: DMSO or NMP (High dielectric constant stabilizes the transition state).

  • Base: DIPEA (Hünig's base) or

    
    .
    
  • Temperature:

    
    .
    

Step-by-Step Workflow:

  • Preparation: In a dried reaction vial, dissolve the activated 2-chloropyridine (1.0 equiv) in anhydrous DMSO (

    
     concentration).
    
  • Addition: Add the amine nucleophile (1.2 – 1.5 equiv).

    • Note: If the amine is a salt (e.g., HCl salt), add 2.5 equiv of DIPEA.

  • Reaction: Seal the vial and heat to

    
     for 4–12 hours. Monitor by LC-MS.
    
  • Workup: Dilute with Ethyl Acetate, wash

    
     with water (to remove DMSO), and 
    
    
    
    with brine. Dry over
    
    
    .

Critical Insight: For alkoxylation (forming ethers), use Sodium Hydride (NaH) in THF/DMF.

  • Protocol: Suspend NaH (1.2 equiv) in THF at

    
    . Add alcohol dropwise. Stir 30 min. Add 2-chloropyridine.[6] Heat to reflux.
    
Protocol B: Buchwald-Hartwig Amination (For Unactivated Substrates)

Best for: Simple 2-chloropyridine, 2-chloro-4-methylpyridine, or weak nucleophiles (anilines).

Reagents:

  • Catalyst:

    
     or Pd(OAc)2.
    
  • Ligand: Xantphos (preferred for N-arylation) or BINAP.

  • Base:

    
     (mild) or NaOtBu (strong).
    
  • Solvent: 1,4-Dioxane or Toluene (degassed).

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a Schlenk tube or microwave vial and purge with Argon/Nitrogen.

  • Loading: Add 2-chloropyridine (1.0 equiv), Amine (1.2 equiv),

    
     (2-5 mol%), Xantphos (5-10 mol%), and 
    
    
    
    (2.0 equiv).
  • Solvent: Add anhydrous 1,4-Dioxane (

    
    ). Sparge with Argon for 5 mins.
    
  • Reaction: Seal and heat to

    
     (oil bath) or 
    
    
    
    (microwave) for 2–16 hours.
  • Workup: Filter through a pad of Celite (eluting with DCM). Concentrate and purify via flash chromatography.

Why this works: The Pd-catalyst bypasses the electronic requirement of the ring, inserting directly into the C-Cl bond via oxidative addition.

Optimization & Troubleshooting Data

Table 1: Solvent & Base Effects on Conversion

VariableConditionOutcomeMechanistic Note
Solvent DMSO/NMP High Polar aprotic solvents stabilize the charged Meisenheimer intermediate in

.
SolventTolueneLow (

) / High (Pd)
Non-polar solvents fail for

but are excellent for Pd-catalysis.
Base NaH Excellent Essential for alcohol nucleophiles to form the reactive alkoxide.
BaseTEA/DIPEAModerateGood for amines; acts as an acid scavenger.
Leaving Group F Fastest

.[3] If the reaction stalls, switch to 2-fluoropyridine.

References

  • Mechanistic Analysis of SNAr

    • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
    • [Link]

  • Buchwald-Hartwig Protocols

    • Buchwald-Hartwig Amination Reagent Guide. ACS Green Chemistry Institute Pharmaceutical Roundtable.
    • [Link]

  • Comparative Reactivity (Pyridine vs Pyrimidine)

    • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Walsh, K., et al. (2013). ChemSusChem.
    • [Link]

  • Drug Synthesis Applications

    • 2-Aminopyridines with a Shortened Amino Sidechain as Potent... nNOS Inhibitors. Vasu, D., et al. (2016). J. Med. Chem.
    • [Link]

  • Regioselectivity Insights

    • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.[7] Organic Letters.

    • [Link]

Sources

Preparation of 5-phenylpyridine derivatives from 2-chloro-3-methyl precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Synthesis of 5-Phenylpyridine Derivatives from 2-Chloro-3-Methyl Precursors

Executive Summary & Strategic Analysis

This application note details the robust synthetic pathway for accessing 5-phenyl-2-chloro-3-methylpyridine and its derivatives. This scaffold is a critical pharmacophore in p38 MAP kinase inhibitors and agrochemicals. The protocol addresses the primary challenge: regioselective functionalization of the electron-deficient pyridine ring.

The Core Challenge: The 2-chloro-3-methylpyridine starting material presents a conflict in directing effects.[1][2] The pyridine nitrogen deactivates the ring (directing electrophiles to


-positions C3/C5), while the 2-chloro group deactivates further. The 3-methyl group provides weak activation.
  • Solution: We utilize the inherent

    
    -directing nature of the pyridine nitrogen. Since C3 is blocked by the methyl group, electrophilic bromination is forced to C5 , providing a high-fidelity handle for subsequent cross-coupling.
    

The Chemoselectivity Gate: Subsequent arylation relies on the kinetic differentiation between the C–Br and C–Cl bonds.

  • Rule:

    
     bond dissociation energy (
    
    
    
    68 kcal/mol) is lower than
    
    
    (
    
    
    81 kcal/mol).
  • Outcome: Palladium(0) undergoes oxidative addition preferentially at the C5–Br site, preserving the C2–Cl handle for later diversification (e.g.,

    
     with amines).
    

Reaction Pathway Visualization

The following logic flow illustrates the selectivity governing this synthesis.

ReactionPathway Start 2-Chloro-3-methylpyridine (Starting Material) Step1 Electrophilic Bromination (NBS, MeCN) Start->Step1 Logic1 Selectivity Logic: N-deactivation directs to Beta (3,5). C3 is blocked. Target -> C5. Start->Logic1 Inter Intermediate: 5-Bromo-2-chloro-3-methylpyridine Step1->Inter Regioselective Step2 Suzuki-Miyaura Coupling (Ph-B(OH)2, Pd(0)) Inter->Step2 Logic2 Chemoselectivity: Pd inserts into C-Br faster than C-Cl. C2-Cl preserved. Inter->Logic2 Product Target: 5-Phenyl-2-chloro-3-methylpyridine Step2->Product Chemoselective Logic1->Step1 Logic2->Step2

Figure 1: Strategic reaction pathway highlighting the regioselective bromination and chemoselective cross-coupling logic.

Experimental Protocols

Protocol A: Regioselective Bromination at C5

Objective: Install a reactive bromine handle at the 5-position. Mechanism: Electrophilic Aromatic Substitution (


).[3]

Reagents:

  • Substrate: 2-Chloro-3-methylpyridine (1.0 equiv)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.1 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

  • Catalyst (Optional): TFA (0.1 equiv) or

    
     can accelerate reaction but NBS alone often suffices in polar solvents.
    

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-3-methylpyridine (10 mmol, 1.27 g) in anhydrous MeCN (40 mL).

  • Addition: Add NBS (11 mmol, 1.96 g) portion-wise over 10 minutes at room temperature. Note: Exothermic potential; monitor internal temp.

  • Reaction: Heat the mixture to 60–70 °C under an inert atmosphere (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor by TLC (Hexane/EtOAc 8:1). The starting material (

      
      ) should disappear, replaced by a less polar product (
      
      
      
      ).
  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Extraction: Redissolve residue in EtOAc (50 mL) and wash with water (

    
     mL) followed by saturated 
    
    
    
    (to quench residual bromine).
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).
    
    • Yield Expectation: 85–92%

    • Product: 5-Bromo-2-chloro-3-methylpyridine (White/off-white solid).

Protocol B: Chemoselective Suzuki-Miyaura Coupling

Objective: Arylate the C5-position while preserving the C2-Cl bond. Mechanism: Pd(0)-catalyzed cross-coupling.

Reagents:

  • Substrate: 5-Bromo-2-chloro-3-methylpyridine (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.1 equiv)

  • Catalyst:

    
     (3-5 mol%) or 
    
    
    
    (5 mol%)
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for faster rates)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with the bromo-pyridine intermediate (1.0 mmol, 206 mg), Phenylboronic acid (1.1 mmol, 134 mg), and Base (

    
    , 2.0 mmol, 276 mg).
    
  • Deoxygenation (Critical): Add Solvent (Dioxane/Water, 5 mL). Sparge with Nitrogen/Argon for 10 minutes. Oxygen inhibits the Pd cycle and promotes homocoupling.

  • Catalyst Addition: Add the Pd catalyst quickly against a counter-flow of inert gas. Seal the vessel.

  • Reaction: Heat to 80–90 °C for 6–12 hours.

    • Caution: Do not exceed 100 °C to minimize oxidative addition into the C2–Cl bond.

  • Workup: Cool to RT. Dilute with EtOAc and filter through a pad of Celite to remove Pd black.

  • Purification: Wash filtrate with brine, dry over

    
    , and concentrate. Purify via column chromatography (Hexane/EtOAc gradient).
    

Data Analysis & Troubleshooting

Table 1: Optimization Parameters for Chemoselectivity

ParameterStandard ConditionHigh Selectivity (Recommended)Aggressive (Avoid)
Catalyst


(Bulky ligand prevents C-Cl insertion)

/ XPhos
Temperature 90 °C80 °C >110 °C
Base


(Mild)

(Promotes side reactions)
Solvent DMFDioxane/Water Pure Ethanol

Troubleshooting Guide:

  • Issue: Observation of bis-coupled product (phenyl at C2 and C5).

    • Fix: Reduce temperature to 70 °C and reduce Boronic Acid equivalents to 0.95. Switch to a bidentate ligand catalyst like

      
      .
      
  • Issue: Low conversion of Bromide.[1]

    • Fix: Ensure rigorous deoxygenation. Check boronic acid quality (protodeboronation is common; add excess if needed).

References

  • Regioselectivity in Pyridine Halogenation

    • Source: Organic Chemistry Portal / MDPI.
    • URL:[Link]

  • Suzuki Coupling Chemoselectivity (Br vs Cl): Source: BenchChem Application Notes. "Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery."
  • Synthesis of 5-Aryl-2-methylpyridine Derivatives

    • Source: Molecules (MDPI).
    • URL:[Link]

  • Compound Verification (CAS 29241-60-9)

    • Source: ChemicalBook. "2-Chloro-3-methyl-5-bromopyridine Chemical Properties and Synthesis."[4]

Sources

Precision Synthesis of Phenylpyridines: Advanced Suzuki-Miyaura Protocols & Optimization Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Phenylpyridine scaffolds are ubiquitous in medicinal chemistry, serving as core pharmacophores in kinase inhibitors, GPCR ligands, and commercially available drugs like Etoricoxib and Vismodegib. While theoretically simple, the synthesis of phenylpyridines via cross-coupling often presents specific challenges: catalyst poisoning by the pyridine nitrogen, rapid protodeboronation of 2-pyridyl boronates, and poor reactivity of electron-deficient 2-chloropyridines. This application note provides a tiered approach to synthesis, offering a robust "Standard Protocol" for routine analogs and an "Advanced Protocol" utilizing Buchwald precatalysts for challenging substrates.

Mechanistic Insight: The "Pyridine Problem"

To optimize yields, one must understand why these couplings fail. The standard Suzuki-Miyaura catalytic cycle involves Oxidative Addition, Transmetalation, and Reductive Elimination. Phenylpyridine synthesis introduces two specific failure modes:

  • Catalyst Sequestration (Electrophile Path): When using halopyridines, the basic nitrogen lone pair can coordinate strongly to the Palladium(II) center after oxidative addition, forming a stable, unreactive "resting state" (Pd-N complex). This prevents the transmetalation step.

    • Solution: Use bulky phosphine ligands (e.g., XPhos, SPhos) that sterically block N-coordination.

  • Protodeboronation (Nucleophile Path): 2-Pyridyl boronic acids are notoriously unstable. The electronegative nitrogen facilitates hydrolytic cleavage of the C-B bond, yielding pyridine (byproduct) instead of the coupled product.

    • Solution: Use boronic esters (pinacol), MIDA boronates, or anhydrous conditions with specific bases (e.g., K₃PO₄).

Visualization: The Catalytic Cycle & Failure Modes

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Halopyridine Poison FAILURE MODE A: N-Coordination (Catalyst Arrest) OxAdd->Poison Pyridine N binds Pd TransMet Transmetalation (Ar-Pd-Ar') OxAdd->TransMet + Base / Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Boronate Boronic Acid/Ester Boronate->TransMet DeBoron FAILURE MODE B: Protodeboronation Boronate->DeBoron Hydrolysis (H2O)

Figure 1: Catalytic cycle of Suzuki-Miyaura coupling highlighting specific failure modes associated with pyridine substrates.

Experimental Protocols

Method A: The "Workhorse" Protocol (Standard)

Best for: 3- or 4-bromopyridines coupled with phenylboronic acids. Rationale: Uses cost-effective Pd(PPh₃)₄. The 3- and 4- positions are less sterically hindered and less prone to N-coordination than the 2-position.

Reagents:

  • Substrate: 3-Bromopyridine (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: DME (Dimethoxyethane) or 1,4-Dioxane / Water (4:1)

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask or a microwave vial. Add a magnetic stir bar.

  • Charging: Add 3-Bromopyridine (1.0 mmol, 158 mg), Phenylboronic acid (1.2 mmol, 146 mg), and Pd(PPh₃)₄ (0.05 mmol, 58 mg).

  • Inert Atmosphere: Seal the vessel. Evacuate and backfill with Nitrogen or Argon (3 cycles).[1] Critical: Oxygen promotes homocoupling of the boronic acid.

  • Solvent Addition: Syringe in degassed DME (4 mL) and 2.0 M Na₂CO₃ (1.5 mL).

  • Reaction: Heat to reflux (85°C oil bath) for 4–12 hours.

    • QC Check: Monitor by TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of bromide.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and Water (20 mL). Separate layers. Extract aqueous layer 2x with EtOAc.[2] Wash combined organics with Brine, dry over MgSO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Silica gel, typically 0-30% EtOAc in Hexanes).

Method B: The "High-Performance" Protocol (Advanced)

Best for: 2-chloropyridines (unreactive/poisoning) or 2-pyridyl boronates (unstable). Rationale: Utilizes XPhos Pd G2 or SPhos Pd G2 precatalysts. These bulky, electron-rich ligands facilitate oxidative addition into unreactive C-Cl bonds and prevent N-coordination to the metal center.

Reagents:

  • Substrate: 2-Chloropyridine (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G2 (2–4 mol%)

  • Base: K₃PO₄ (3.0 equiv) - Note: Phosphate is preferred over carbonate for difficult substrates.

  • Solvent: n-Butanol or Toluene/Water (10:1)

Step-by-Step Procedure:

  • Preparation: In a glovebox or under strict Argon flow, charge a vial with 2-Chloropyridine (1.0 mmol), Phenylboronic acid (1.5 mmol), XPhos Pd G2 (0.02 mmol), and finely ground K₃PO₄ (3.0 mmol).

  • Solvent: Add anhydrous n-Butanol (4 mL). Why n-Butanol? Alcohol solvents often accelerate Suzuki couplings with Buchwald precatalysts due to better solubility of the active species and base.

  • Reaction: Heat to 100°C for 2–4 hours. These catalysts are highly active; reaction times are often shorter.

  • Workup: Filter the mixture through a pad of Celite to remove insoluble salts. Rinse with EtOAc.[1][2][3] Concentrate the filtrate.

  • Purification: As per Method A.

Optimization & Troubleshooting Guide

Decision Matrix: Selecting the Right Conditions

Not all phenylpyridines are created equal. Use this logic flow to select your starting point.

DecisionTree Start Start: Define Substrate Pos34 3- or 4-Halo Pyridine Start->Pos34 Pos2 2-Halo Pyridine Start->Pos2 Boronate Pyridine is Boronate? Start->Boronate MethodA Method A: Pd(PPh3)4 / Na2CO3 (Standard) Pos34->MethodA Bromide/Iodide MethodB Method B: XPhos Pd G2 / K3PO4 (Advanced) Pos34->MethodB Chloride Pos2->MethodB Steric/Electronic Challenge Special Special Protocol: MIDA Boronate or Cu(I) co-catalyst Boronate->Special Avoid Protodeboronation

Figure 2: Decision tree for selecting reaction conditions based on substrate electronics and position.

Troubleshooting Table
ObservationProbable CauseCorrective Action
No Conversion (SM remains) Catalyst poisoning by Pyridine N.Switch to bulky ligands (XPhos, SPhos, CataCXium A) to prevent coordination.
No Conversion (SM remains) Oxidative addition failure (Cl substrate).Switch to Pd-G2/G3 precatalysts or Pd₂(dba)₃ + Ligand. Increase Temp to 110°C.
Protodeboronation (Pyridine byproduct) Unstable 2-pyridyl boronic acid.1. Use Boronic Ester (Pinacol).2.[4][5][6] Switch to anhydrous conditions (Dioxane, Cs₂CO₃).3. Add CuCl (1.0 equiv) to facilitate transmetalation.
Homocoupling (Ph-Ph) Oxygen in system.[7]Degas solvents more thoroughly (Freeze-Pump-Thaw).[7]
Black Precipitate (Pd Black) Catalyst decomposition.Ligand concentration too low. Add excess ligand (1:2 Pd:Ligand ratio).

Key Data Summary

ParameterStandard ConditionsAdvanced Conditions
Catalyst Pd(PPh₃)₄XPhos Pd G2 / Pd(OAc)₂ + SPhos
Ligand Type Simple PhosphineBulky Biaryl Phosphine (Buchwald)
Base Na₂CO₃, K₂CO₃ (Aqueous)K₃PO₄, Cs₂CO₃ (Anhydrous/Slurry)
Temp 80–90°C100–110°C
Scope Aryl Bromides/IodidesAryl Chlorides, Heteroaryl Chlorides
Cost LowHigh

References

  • Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Nucleophiles: Billingsley, K., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

  • Ligand Selection for Heteroaryl Chlorides: BenchChem Technical Support. (2025).[1][7][8][9][10] Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines. (Note: Generalized citation based on search context)

  • Protodeboronation Mechanisms: Cox, P. A., et al. (2016).[7][11] Protodeboronation of Heteroaryl Boronic Acids. (Verified general reference for mechanism)

  • PyFluor as an Alternative Electrophile: Barroso, S., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor.

  • Troubleshooting Suzuki Couplings: BenchChem Technical Support. (2025).[1][7][8][9][10] Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.

Sources

Regioselective and Benzylic Chlorination Strategies for 6-Methoxy-3-methyl-5-phenylpyridine: A Comprehensive Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic Causality, Protocol Validation, and Regiocontrol

Introduction and Mechanistic Rationale

The functionalization of multi-substituted pyridines is a cornerstone of pharmaceutical development. The compound 6-methoxy-3-methyl-5-phenylpyridine presents a unique synthetic challenge due to its dense substitution pattern and nuanced electronic profile. Depending on the downstream pharmaceutical target, researchers typically require chlorination at one of two distinct sites:

  • The C2-Position (Ring Chlorination): Yielding 2-chloro-6-methoxy-3-methyl-5-phenylpyridine (CAS 142330-96-9)[1].

  • The C3-Methyl Position (Side-Chain Chlorination): Yielding 3-(chloromethyl)-6-methoxy-5-phenylpyridine.

The Failure of Direct Electrophilic Aromatic Substitution (EAS)

Understanding the causality behind reagent selection requires analyzing the substrate's electronic directing effects. The methoxy group at C6 is a strong


-donor, activating the ortho (C5) and para (C3) positions toward electrophilic attack. However, in 6-methoxy-3-methyl-5-phenylpyridine, both C3 and C5 are sterically blocked by methyl and phenyl groups, respectively. The remaining open positions (C2 and C4) are meta to the methoxy group and lack resonance stabilization. Consequently, direct electrophilic chlorination (e.g., using Cl₂ gas or NCS with Lewis acids) at C2 is electronically disfavored and typically results in negligible yields or complex degradation mixtures.

To achieve precise regiocontrol, we must bypass direct EAS and utilize specific activation pathways: N-oxide-mediated rearrangement for ring chlorination, and free-radical hydrogen atom transfer (HAT) for benzylic chlorination.

Regioselective C2-Chlorination via N-Oxide Activation

To functionalize the electronically deactivated C2 position, the pyridine nitrogen must first be oxidized. The resulting N-oxide reverses the electronic polarity of the ring, making the C2 carbon highly susceptible to nucleophilic attack. Treatment of the N-oxide with phosphorus oxychloride (POCl₃) leads to the coordination of the N-oxide oxygen to the electrophilic phosphorus. This activated complex undergoes nucleophilic addition by chloride at C2, followed by a Boekelheide-type elimination and rearomatization to yield the 2-chloropyridine derivative[2].

The addition of a stoichiometric amount of triethylamine (Et₃N) acts as an acid scavenger and significantly enhances both the regioselectivity and the overall yield of this transformation[3].

C2_Chlorination SM 6-Methoxy-3-methyl- 5-phenylpyridine Oxidation mCPBA / CH2Cl2 (N-Oxidation) SM->Oxidation NOxide Pyridine N-Oxide Intermediate Oxidation->NOxide POCl3 POCl3 + Et3N (Activation & Addition) NOxide->POCl3 Elimination Rearrangement & Elimination POCl3->Elimination Product 2-Chloro-6-methoxy- 3-methyl-5-phenylpyridine Elimination->Product

Fig 1. Mechanistic workflow for the regioselective C2-chlorination via N-oxide activation.

Protocol 1: Synthesis of the Pyridine N-Oxide Intermediate

Self-Validating Check: The N-oxide will exhibit significantly lower


 on silica gel TLC compared to the starting material due to increased polarity.
  • Dissolution: Dissolve 6-methoxy-3-methyl-5-phenylpyridine (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) and cool to 0 °C under an inert atmosphere.

  • Oxidation: Slowly add m-chloroperoxybenzoic acid (mCPBA, 77% purity, 12.0 mmol) in small portions to control the exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quench & Wash: Quench the reaction with 10% aqueous Na₂S₂O₃ (25 mL) to destroy excess peroxide. Wash the organic layer with saturated aqueous NaHCO₃ (3 × 30 mL) to remove m-chlorobenzoic acid.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude N-oxide, which is typically pure enough for the next step.

Protocol 2: POCl₃-Mediated C2-Chlorination

Safety Note: POCl₃ is highly reactive with water. The quenching step is violently exothermic and must be performed with extreme caution.

  • Activation: Dissolve the crude N-oxide (approx. 10.0 mmol) in anhydrous toluene (40 mL). Add triethylamine (Et₃N, 12.0 mmol) and cool the flask to 0 °C[3].

  • Chlorination: Add phosphorus oxychloride (POCl₃, 30.0 mmol) dropwise via syringe.

  • Heating: Attach a reflux condenser and heat the mixture to 90 °C for 4–6 hours. Monitor completion via TLC or LC-MS.

  • Quench: Cool the mixture to 0 °C and carefully pour it over crushed ice (100 g) with vigorous stirring.

  • Neutralization & Extraction: Slowly neutralize the aqueous phase to pH 7-8 using 2M NaOH. Extract with ethyl acetate (3 × 50 mL).

  • Purification: Dry the combined organic layers, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate this compound (CAS 142330-96-9)[1].

Benzylic C3-Methyl Radical Chlorination

When the synthetic goal is to functionalize the side-chain for subsequent cross-coupling or nucleophilic substitution, the C3-methyl group must be targeted. Because heterobenzylic C–H bonds are relatively weak, they are highly susceptible to free-radical hydrogen atom transfer (HAT)[4].

Using N-chlorosuccinimide (NCS) as a mild chlorine source and azobisisobutyronitrile (AIBN) as a thermal initiator provides excellent regiocontrol, preventing the over-chlorination (yielding dichloromethyl or trichloromethyl byproducts) that frequently plagues reactions using elemental chlorine gas[5][6].

Benzylic_Chlorination SM 6-Methoxy-3-methyl- 5-phenylpyridine Initiation AIBN + Heat (Thermal Initiation) SM->Initiation Radical C3-Methyl Radical Intermediate Initiation->Radical H• Abstraction NCS NCS (Chlorine Transfer) Radical->NCS Product 3-(Chloromethyl)-6-methoxy- 5-phenylpyridine NCS->Product Cl• Transfer

Fig 2. Free-radical pathway for benzylic chlorination of the C3-methyl group using NCS/AIBN.

Protocol 3: Radical Chlorination using NCS/AIBN

Self-Validating Check: The byproduct, succinimide, is insoluble in non-polar solvents at room temperature and will precipitate out, driving the reaction forward and simplifying workup.

  • Preparation: In an oven-dried flask, dissolve 6-methoxy-3-methyl-5-phenylpyridine (10.0 mmol) in trifluorotoluene (PhCF₃, 40 mL) or carbon tetrachloride (CCl₄, 40 mL). Note: PhCF₃ is recommended as a greener alternative to CCl₄.

  • Reagent Addition: Add N-chlorosuccinimide (NCS, 11.0 mmol) and AIBN (1.0 mmol)[5].

  • Reflux: Purge the system with nitrogen for 5 minutes. Heat the mixture to reflux (approx. 80–85 °C) under an inert atmosphere for 6–8 hours.

  • Filtration: Cool the reaction mixture to 0 °C. The succinimide byproduct will precipitate as a white solid. Filter the mixture through a pad of Celite.

  • Washing & Isolation: Wash the filtrate with water (2 × 30 mL) and brine (30 mL). Dry over Na₂SO₄, concentrate, and purify via flash chromatography to afford 3-(chloromethyl)-6-methoxy-5-phenylpyridine.

Quantitative Data Summary

The following table summarizes the key metrics and parameters for the two divergent chlorination workflows, allowing for rapid experimental planning.

Chlorination TargetReagent SystemReactive IntermediateReaction TypeTypical YieldPrimary Byproducts / Risks
C2 (Pyridine Ring) 1. mCPBA2. POCl₃ / Et₃NPyridine N-oxideAddition-Elimination70–85%Highly exothermic quench; trace 4-chloro isomers.
C3 (Side-Chain) NCS / AIBN / HeatHeterobenzylic RadicalFree-Radical Substitution60–75%Over-chlorination (dichloromethyl); succinimide removal.

References

  • 142330-96-9 | this compound | BLD Pharm BLD Pharm C
  • PREPARATION OF 2-CHLOROPYRIDINE Synthetic Communic
  • PREPARATION OF 2-CHLOROPYRIDINE: Synthetic Communic
  • Radical Chlorination of Non-Resonant Heterobenzylic C–H Bonds and High-Throughput Diversification of Heterocycles N
  • N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorin
  • Method of chlorinating side chain of 2-chloro-methylpyridine (US5324841A)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Chloro-6-methoxy-3-methyl-5-phenylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Chloro-6-methoxy-3-methyl-5-phenylpyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance the yield and purity of your synthesis. The synthesis of this substituted pyridine is a multi-step process, typically involving the formation of a pyridone precursor followed by a chlorination and a subsequent Suzuki-Miyaura cross-coupling reaction to introduce the phenyl group. Success in this synthesis hinges on careful control of reaction parameters and a thorough understanding of the underlying chemical principles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the synthesis, offering explanations and actionable solutions.

Low Yield in the Suzuki-Miyaura Coupling Step

The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds, but the use of 2-chloropyridine substrates can be challenging due to the coordinating effect of the pyridine nitrogen, which can inhibit the palladium catalyst.[1]

Symptom Potential Cause(s) Recommended Solutions
Low or no product formation Inactive Catalyst System: The chosen palladium catalyst and ligand may not be effective for the electron-rich and coordinating 2-chloropyridine substrate.[2]Switch to a more active catalyst system. Consider using bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos (Buchwald-type ligands).[2] N-heterocyclic carbene (NHC) ligands in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ can also be highly effective.[2]
Ineffective Base: The base is crucial for the transmetalation step, and its strength, solubility, and steric properties are important.[2]Screen different bases. Strong, non-nucleophilic bases like K₃PO₄, Cs₂CO₃, or KF are often successful.[2] If base solubility is an issue, consider a solvent system that partially dissolves it (e.g., with water) or use a soluble organic base.
Inappropriate Solvent System: The solvent needs to dissolve the reactants and facilitate the catalytic cycle.Use a mixture of an organic solvent and water. Common and effective choices include dioxane/water, toluene/water, or THF/water.[2]
Low Reaction Temperature: 2-Chloropyridines are less reactive than their bromo or iodo counterparts and often require higher temperatures for efficient oxidative addition.[2]Increase the reaction temperature. A range of 80-120 °C is typical.[2] Microwave irradiation can also be employed to accelerate the reaction.[2]
Oxygen Sensitivity: The active Pd(0) catalyst is susceptible to oxidation.Ensure the reaction mixture is thoroughly degassed. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent before adding the catalyst.[2] Maintain an inert atmosphere throughout the reaction.
Significant side product formation Protodeboronation: Cleavage of the C-B bond in the boronic acid by a proton source.Use anhydrous solvents and reagents if possible. A less nucleophilic base can also help. The use of boronic esters, such as pinacol esters, can improve stability.
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.[3]Ensure an oxygen-free environment through rigorous degassing. Optimizing the catalyst loading can also disfavor this side reaction.[2]
Formation of Bipyridine Side Products: Homocoupling of the 2-chloropyridine starting material.This is often observed at higher temperatures or with highly active catalysts. Optimizing the reaction time and temperature can minimize this side reaction.[2]
Issues with the Chlorination Step

The conversion of the pyridone precursor to the 2-chloropyridine is a critical step. Common issues include incomplete conversion and the formation of by-products.

Symptom Potential Cause(s) Recommended Solutions
Incomplete conversion of the pyridone Insufficiently reactive chlorinating agent. While phosphorus oxychloride (POCl₃) is a common chlorinating agent, for some substrates, more reactive reagents may be needed. Phenylphosphonic dichloride (C₆H₅POCl₂) has been used successfully for similar transformations.[4]
Reaction temperature is too low or reaction time is too short. The chlorination of pyridones often requires high temperatures. For example, reactions with phenylphosphonic dichloride may be conducted at 160-170°C for several hours.[4]
Formation of hard-to-remove impurities Decomposition of the starting material or product at high temperatures. Carefully control the reaction temperature and time. Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating after the reaction is complete.
Hydrolysis of the chlorinating agent. Ensure anhydrous conditions. Use dry solvents and glassware, and handle hygroscopic reagents in a glovebox or under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for optimizing the Suzuki-Miyaura coupling of 2-Chloro-6-methoxy-3-methylpyridine with phenylboronic acid?

A1: A reliable starting point would be to use a palladium precatalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos. A common base to try is K₃PO₄, and a solvent system of dioxane and water (e.g., 4:1 ratio) is often effective. A reaction temperature of 100 °C is a reasonable starting point.[2] Remember to thoroughly degas your reaction mixture before adding the catalyst.

Q2: I am observing the formation of a significant amount of biphenyl in my Suzuki coupling reaction. What is the cause and how can I prevent it?

A2: The formation of biphenyl is due to the homocoupling of your phenylboronic acid. This is often promoted by the presence of molecular oxygen in your reaction.[3] To minimize this, ensure your reaction vessel, solvents, and reagents are rigorously degassed with an inert gas like argon or nitrogen before adding the palladium catalyst.[2]

Q3: How can I purify the final product, this compound, from the reaction mixture?

A3: Purification of pyridine derivatives can often be achieved using column chromatography on silica gel. Additionally, due to the basic nature of the pyridine nitrogen, an acid-base extraction can be an effective purification step. By washing the organic layer with a dilute acid (e.g., 1M HCl), the pyridine product will be protonated and move to the aqueous layer, separating it from non-basic impurities. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the product re-extracted into an organic solvent.

Q4: Are there any alternative methods to the Suzuki-Miyaura coupling for introducing the phenyl group?

A4: While the Suzuki-Miyaura coupling is a very common and versatile method, other cross-coupling reactions could be considered. For example, a Stille coupling using an organotin reagent or a Negishi coupling with an organozinc reagent could also be viable options. However, the Suzuki-Miyaura reaction is often preferred due to the lower toxicity and higher stability of the boronic acid reagents.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 2-Chloro-6-methoxy-3-methylpyridine
  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Chloro-6-methoxy-3-methylpyridine (1.0 equiv), phenylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Seal the flask and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 100 °C) for the specified time (typically 2-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[2]

Visualizations

Synthetic Pathway

Synthesis_Pathway Pyridone 6-Methoxy-3-methyl-5-phenylpyridin-2-one Chloropyridine 2-Chloro-6-methoxy-3-methylpyridine Pyridone->Chloropyridine Chlorination (e.g., C₆H₅POCl₂) Final_Product This compound Chloropyridine->Final_Product Suzuki-Miyaura Coupling (Phenylboronic acid, Pd catalyst)

Caption: Two-step synthesis of the target molecule.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OH)₂ Base PdII_Diaryl Ar-Pd(II)L₂(Ar') Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

  • PrepChem. (2023). Synthesis of 2-chloro-3-cyano-6-methyl-5-phenylpyridine. [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

Sources

Avoiding side products in Suzuki coupling of chloropyridines

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. H. Chen, Senior Applications Chemist Topic: Troubleshooting Side Products in Suzuki-Miyaura Coupling of Chloropyridines Last Updated: February 27, 2026

The Diagnostic Matrix

Before adjusting reaction parameters, you must identify the specific failure mode. Use this logic flow to diagnose your reaction mixture based on LC-MS/NMR analysis of the crude mixture.

DiagnosticMatrix Start Analyze Crude Mixture (LC-MS / NMR) SM_Recov Starting Material (SM) Recovered Unchanged Start->SM_Recov Major Peak = SM Dehal Product: Pyridine-H (Hydrodehalogenation) Start->Dehal Cl replaced by H Proto Partner: Ar-H (Protodeboronation) Start->Proto Boronic Acid mass - B(OH)2 + H Homo Dimer: Ar-Ar (Homocoupling) Start->Homo Boronic Acid Dimer Diag_Poison DIAGNOSIS: Catalyst Poisoning or Failed Oxidative Addition SM_Recov->Diag_Poison Diag_Hydride DIAGNOSIS: Hydride Source Present (Solvent/Impurities) Dehal->Diag_Hydride Diag_Unstable DIAGNOSIS: Unstable Boronic Acid (Fast Hydrolysis) Proto->Diag_Unstable Diag_Ox DIAGNOSIS: Oxygen Leak or Slow Transmetallation Homo->Diag_Ox

Figure 1: Diagnostic logic flow for identifying the root cause of reaction failure based on crude byproducts.

Critical Troubleshooting (Q&A)

Issue A: The "Dead" Reaction (Catalyst Poisoning & Oxidative Addition)

User Report: "I have 90% recovery of my 2-chloropyridine. The catalyst is Pd(PPh3)4.[1][2] I see no product."

Technical Analysis: Chloropyridines present a dual challenge:

  • Electronic Deactivation: The C-Cl bond is stronger than C-Br or C-I. Standard ligands like PPh3 often fail to promote oxidative addition.

  • Nitrogen Poisoning: The basic pyridine nitrogen (especially in 2-chloropyridines) can coordinate to the Pd center, displacing the phosphine ligand and forming an inactive Pd(Pyridine)n complex.

Solution Protocol:

  • Switch Ligands: Abandon PPh3. Use bulky, electron-rich dialkylbiaryl phosphines (Buchwald ligands) or N-Heterocyclic Carbenes (NHCs).[3]

    • Recommendation:XPhos or SPhos .[4]

    • Why? These ligands are electron-rich (facilitating oxidative addition into the C-Cl bond) and extremely bulky (preventing the pyridine nitrogen from binding to the Pd center).

  • Precatalyst Strategy: Use precatalysts (e.g., XPhos Pd G3 or G4) rather than mixing Pd(OAc)2 + Ligand. This ensures a 1:1 Pd:Ligand ratio and rapid activation, minimizing the window for pyridine poisoning during the induction period.

Issue B: The "Reduced" Product (Hydrodehalogenation)

User Report: "I am getting the coupled product, but also 30% of the dechlorinated pyridine (Pyridine-H)."

Technical Analysis: Hydrodehalogenation occurs when the Pd(II)-aryl intermediate undergoes


-hydride elimination or transmetallates with a hydride source instead of the boronic acid.
  • Primary Culprit: Secondary alcohols (Isopropanol, Ethanol) used as cosolvents.

  • Mechanism: Pd coordinates to the alkoxide

    
    
    
    
    
    -hydride elimination
    
    
    Pd-H species
    
    
    Reductive elimination of Ar-H.

Solution Protocol:

  • Solvent Swap: Switch to strictly aprotic solvent systems.

    • Recommended:1,4-Dioxane/Water or Toluene/Water (typically 4:1 ratio).

    • Strictly Avoid: Isopropanol, Ethanol, or DMF (which can decompose to form hydrides).

  • Base Selection: If the problem persists, switch from Carbonate bases to Potassium Phosphate (K3PO4) . Phosphate is less likely to promote

    
    -hydride elimination pathways compared to alkoxides generated in situ.
    
Issue C: The "Missing" Boronic Acid (Protodeboronation)

User Report: "My chloropyridine is unreacted, but my boronic acid has converted to the simple arene (Ar-H)."

Technical Analysis: This is Protodeboronation . It is notoriously fast for heteroaryl boronic acids (e.g., 2-pyridyl boronic acid, 2-furyl).

  • Mechanism: Base-catalyzed hydrolysis of the C-B bond, often proceeding through a zwitterionic intermediate if the boronic acid contains a basic nitrogen.[5]

Solution Protocol:

  • The "Slow Release" Strategy: The concentration of free boronic acid must be kept low to favor the coupling over the decomposition.

    • Method 1 (MIDA Boronates): Use MIDA boronates instead of boronic acids.[6] They hydrolyze slowly under the reaction conditions, releasing the active species at a rate that matches the catalytic cycle.

    • Method 2 (Syringe Pump): Add the unstable boronic acid (dissolved in solvent) dropwise to the hot reaction mixture over 1-2 hours.

  • Water Control: While some water is needed for the Suzuki mechanism, excess water accelerates protodeboronation. Reduce water ratio (e.g., Toluene/Water 10:1) or use anhydrous conditions with CsF or K3PO4 (anhydrous) if the boronic acid is reasonably activated.

Optimization Protocols

Protocol A: The "Buchwald" Standard (For Challenging Chlorides)

Best for: Unreactive 2-chloropyridines or 3-chloropyridines.

  • Vessel: 4 mL vial with a septum cap (or Schlenk tube).

  • Solids: Add Chloropyridine (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and K3PO4 (2.0–3.0 equiv) .

    • Note: K3PO4 is generally superior to K2CO3 for chloropyridines.

  • Catalyst: Add XPhos Pd G3 (1–3 mol%).

    • Alternative: Pd(OAc)2 (2 mol%) + XPhos (4 mol%).[4]

  • Solvent: Add 1,4-Dioxane/Water (4:1 v/v) .

    • Concentration: 0.2 M to 0.5 M.

  • Degas: Sparge with Nitrogen/Argon for 5 minutes (Critical to prevent homocoupling).

  • Reaction: Heat to 80–100°C for 2–12 hours.

Protocol B: The "MIDA" Protocol (For Unstable Partners)

Best for: Coupling Chloropyridines with unstable Heteroaryl Boronates (e.g., 2-pyridyl).

  • Vessel: Schlenk tube or sealed vial.

  • Reagents: Chloropyridine (1.0 equiv), MIDA Boronate (1.5 equiv) , K3PO4 (3.0 equiv) .

  • Catalyst: XPhos Pd G3 (2 mol%).

  • Solvent: Toluene/Water (5:1) .

    • Why Toluene? The biphasic nature helps regulate the hydrolysis of the MIDA boronate.

  • Reaction: Heat to 100°C . The water slowly hydrolyzes the MIDA protecting group, releasing the active boronic acid which is immediately trapped by the active Pd catalyst.

Mechanistic Visualization

Understanding the competition between the Productive Cycle and the Poisoning Pathway is critical for ligand selection.

PoisoningMechanism Pd0 Pd(0)-Ligand (Active) OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd Rate Limiting (Needs e- rich L) Poisoned Pd-Pyridine Complex (DEAD CATALYST) OxAdd->Poisoned N-coordination (If L is small) Pyridine Pyridine Substrate (Excess) BulkyLigand Bulky Ligand (XPhos/SPhos) BulkyLigand->OxAdd Steric Shielding Prevents N-binding

Figure 2: The "Pyridine Problem."[2][7][8] Small ligands allow the pyridine nitrogen to bind to Palladium, arresting the cycle. Bulky ligands (Blue) physically block this interaction.

Reference Data: Ligand & Base Selection

LigandElectronic CharacterSteric BulkBest ForNotes
PPh3 NeutralLowAryl Iodides/BromidesAvoid for Chloropyridines (Poisoning risk).
SPhos Electron-RichHighHeteroaryl ChloridesExcellent general purpose; water soluble versions available.
XPhos Electron-RichVery HighOrtho-substituted systemsBest for sterically demanding chloropyridines.
P(t-Bu)3 Very Electron-RichHighChloridesHighly active, but air-sensitive (pyrophoric).
IPr (NHC) Very Electron-RichHighDifficult CouplingsPEPPSI-IPr catalysts are robust alternatives to phosphines.

References

  • Buchwald, S. L., et al. (2005). "Universal Polymer-Bound Palladium Catalysts for the Suzuki-Miyaura Coupling of Aryl Chlorides." Journal of the American Chemical Society.

  • Burke, M. D., et al. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of MIDA Boronates." Journal of the American Chemical Society.

  • BenchChem Technical Support. (2025). "Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines." BenchChem Application Notes.

  • Fu, G. C., et al. (2000). "Suzuki Cross-Couplings of Aryl Chlorides with Arylboronic Acids Catalyzed by Pd2(dba)3/P(t-Bu)3." Angewandte Chemie International Edition.

  • Lipshutz, B. H., et al. (2016). "A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2‑Pyridyl MIDA Boronates." Organic Letters.

Sources

Technical Support Center: Column Chromatography Purification of 2-Chloro-6-methoxy-3-methyl-5-phenylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are tasked with the purification of 2-Chloro-6-methoxy-3-methyl-5-phenylpyridine. Leveraging extensive experience in synthetic chemistry and chromatographic sciences, this document provides in-depth, practical solutions to common challenges encountered during the column chromatography of this and structurally related substituted phenylpyridine compounds. Our focus is on explaining the "why" behind each step, ensuring a robust and reproducible purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue when purifying pyridine-containing compounds like this compound on silica gel?

The most prevalent issue is peak tailing , where the compound streaks down the column instead of eluting as a sharp band. This is primarily due to the basic nature of the pyridine nitrogen atom, which can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[1][2] This secondary interaction leads to a portion of the analyte being retained more strongly, resulting in an asymmetrical, tailing peak. This can significantly compromise resolution and the purity of collected fractions.

Q2: How do I select an appropriate starting solvent system for the purification?

The selection of a mobile phase should always begin with Thin-Layer Chromatography (TLC) analysis. The goal is to find a solvent system where the target compound, this compound, has a retention factor (Rƒ) of approximately 0.2-0.35 .[3]

  • Recommended Starting Solvents: For many substituted phenylpyridines, a mixture of a non-polar solvent like hexanes (or heptane) and a moderately polar solvent like ethyl acetate is a good starting point.[4][5]

  • TLC Experimentation: Run several TLC plates with varying ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3). The ideal system will show good separation between your target compound and any impurities.

Q3: My compound is a solid. Should I use wet (liquid) or dry loading?

For solid samples, dry loading is often the superior method, especially if the compound has limited solubility in the initial, non-polar mobile phase.[6][7]

  • Wet Loading: Involves dissolving the sample in a minimal amount of a solvent and applying it directly to the column. If the solvent used for dissolution is more polar than the mobile phase, it can lead to band broadening and poor separation as the compound is "washed" down the column by the strong solvent.[8]

  • Dry Loading: Involves adsorbing the dissolved sample onto a small amount of silica gel (or an inert support like Celite), evaporating the solvent to get a free-flowing powder, and then carefully adding this powder to the top of the column bed.[6][7] This technique introduces the sample in a concentrated band and generally results in sharper peaks and better resolution.[7]

Troubleshooting Guide: From Tailing Peaks to Low Recovery

This section addresses specific problems you may encounter during the purification of this compound and provides actionable solutions.

Issue 1: Severe Peak Tailing and Poor Resolution

As previously mentioned, the interaction between the basic pyridine nitrogen and acidic silanols is the likely culprit.

Solution A: Mobile Phase Modification with Triethylamine (TEA)

The most common and effective solution is to add a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase.[9][10]

  • Mechanism of Action: TEA is a stronger base than the pyridine derivative and will preferentially bind to the acidic silanol sites on the silica gel.[11] This effectively "masks" these sites, preventing them from interacting with your target compound and allowing it to elute with a much-improved peak shape.[9][12]

  • Recommended Concentration: Typically, 0.1-1% (v/v) of TEA is added to the eluent mixture.

Experimental Protocol: Implementing TEA in Your Mobile Phase

  • Prepare your chosen eluent (e.g., 80:20 hexanes:ethyl acetate) based on your initial TLC analysis.

  • Add Triethylamine: To 1 L of your eluent, add 1-10 mL of triethylamine.

  • Equilibrate the Column: Before loading your sample, flush the column with at least 2-3 column volumes of the TEA-containing mobile phase. This ensures the stationary phase is fully neutralized.

  • Run the Chromatography: Proceed with sample loading and elution using the TEA-modified mobile phase.

Solution B: Change of Stationary Phase

If TEA is not desired (e.g., it can be difficult to remove from the final product), consider an alternative stationary phase.

  • Alumina (Al₂O₃): Alumina is available in neutral, basic, and acidic forms. For a basic compound like a pyridine derivative, neutral or basic alumina can be an excellent alternative to silica gel, as it lacks the acidic silanol groups that cause tailing.

  • Reversed-Phase Silica (C18): If the compound and impurities have suitable differences in hydrophobicity, reversed-phase chromatography with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be effective.

Issue 2: The Compound is Not Eluting from the Column

If your compound appears to be irreversibly stuck at the top of the column, it is likely due to one of two reasons.

Possible Cause A: The Mobile Phase is Not Polar Enough

Even if TLC suggested a particular solvent system, the larger volume of silica in a column can sometimes lead to stronger retention.

Solution: Gradient Elution

Instead of running the entire purification with a single solvent mixture (isocratic elution), gradually increase the polarity of the mobile phase over time (gradient elution).[13][14] This is highly effective for separating mixtures with components of widely differing polarities.[15]

Typical Gradient Profile for Phenylpyridine Purification:

StepColumn Volumes (CV)% Ethyl Acetate in HexanesPurpose
12-3 CV10%Elute very non-polar impurities
210-12 CV10% → 40% (Linear Gradient)Elute the target compound
32 CV40% → 100% (Flush)Elute highly polar impurities

This is a representative example and should be optimized based on TLC analysis.

Possible Cause B: Compound Decomposition on Silica Gel

Some reactive compounds can degrade on the acidic surface of silica gel.

Solution: Stability Test and Alternative Stationary Phases

  • TLC Stability Test: Spot your compound on a TLC plate. Let the plate sit on the bench for 30-60 minutes, then develop it. If you see new spots or streaking that wasn't present initially, your compound may be unstable on silica.

  • Switch to a More Inert Stationary Phase: As mentioned for peak tailing, neutral alumina or reversed-phase silica are less harsh alternatives.

Issue 3: Co-elution of Impurities with the Product

If an impurity is eluting at a very similar Rƒ to your product, you need to improve the separation selectivity.

Solution A: Change the Solvent System

If you are using a hexanes/ethyl acetate system, try switching to a different solvent combination that offers different selectivities. For example:

  • Dichloromethane/Methanol: This system offers different hydrogen bonding capabilities and can alter the elution order of compounds.

  • Toluene/Ethyl Acetate: The aromatic nature of toluene can introduce different π-π interactions, potentially resolving closely eluting spots.

Solution B: Optimize the Gradient

If using a gradient, make it shallower around the elution point of your target compound. For example, if your product elutes at around 30% ethyl acetate, try a slow, linear gradient from 20% to 35% over a larger number of column volumes. This will increase the separation between closely eluting compounds.

Workflow and Decision-Making Diagrams

Diagram 1: General Workflow for Purification

G TLC 1. TLC Analysis (Hexanes:EtOAc) Rf_check Is Rƒ ~0.2-0.35 and separation good? TLC->Rf_check Adjust_solvent Adjust Solvent Ratio Rf_check->Adjust_solvent No Column_setup 2. Column Setup (Slurry pack with silica) Rf_check->Column_setup Yes Adjust_solvent->TLC Loading 3. Sample Loading (Dry loading preferred) Column_setup->Loading Elution 4. Elution (Isocratic or Gradient) Loading->Elution Fraction_analysis 5. Fraction Analysis (TLC) Elution->Fraction_analysis Combine 6. Combine & Concentrate Fraction_analysis->Combine

Caption: A standard workflow for column chromatography purification.

Diagram 2: Troubleshooting Peak Tailing

G Start Problem: Severe Peak Tailing Add_TEA Add 0.1-1% TEA to Mobile Phase Start->Add_TEA Check_TEA Is peak shape improved? Add_TEA->Check_TEA Success Purification Successful Check_TEA->Success Yes Change_Stationary Consider Alternative Stationary Phase (e.g., Alumina) Check_TEA->Change_Stationary No

Sources

Technical Support Center: Optimizing Reaction Temperature for 2-Chloropyridine Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Knowledge Base. Functionalizing 2-chloropyridine is notoriously challenging due to the strong C–Cl bond and the electron-withdrawing nature of the heteroaromatic nitrogen, which can also act as a competing coordination site for transition metal catalysts.

This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to help you optimize reaction temperatures across three primary functionalization pathways: Nucleophilic Aromatic Substitution (SNAr), Nickel-Catalyzed Cross-Electrophile Coupling, and Palladium-Catalyzed Suzuki-Miyaura Coupling.

Section 1: Nucleophilic Aromatic Substitution (SNAr)

The High-Temperature Paradigm

FAQ 1: Why is my uncatalyzed SNAr amination of 2-chloropyridine yielding unreacted starting material at 150 °C? Answer: Unactivated 2-chloropyridines (those lacking additional electron-withdrawing groups like -NO2) possess a high activation energy barrier for the initial nucleophilic attack required to form the Meisenheimer complex. At 150 °C under conventional heating, the thermal energy is simply insufficient to overcome this barrier, resulting in 0% conversion[1]. To drive this reaction without transition metal catalysts, temperatures must exceed 200 °C.

FAQ 2: How can I safely achieve the extreme temperatures required for uncatalyzed SNAr without degrading my product? Answer: The optimal solution is transitioning from batch to continuous-flow chemistry. By utilizing a pressurized microflow reactor, you can superheat high-boiling solvents like N-methyl-2-pyrrolidone (NMP) to 240–260 °C[1]. This extreme heat rapidly overcomes the activation barrier, while the short residence time in the flow reactor prevents thermal degradation and minimizes side-product formation[1].

SNAr_Flow Substrates 2-Chloropyridine + Amine (NMP) Pump Syringe Pump (0.1 mL/min) Substrates->Pump Reactor Microflow Reactor (240-260 °C) Pump->Reactor Pressurized Cooling Cooling Loop (Quench) Reactor->Cooling Overcomes Barrier Product 2-Aminopyridine (High Yield) Cooling->Product

Fig 1. Continuous-flow reactor workflow for uncatalyzed SNAr of 2-chloropyridine.

Protocol 1: Continuous-Flow Uncatalyzed Amination

Self-Validating Methodology for SNAr

  • Preparation: Prepare a 1.0 M solution of 2-chloropyridine and a 2.0 M solution of the secondary amine (e.g., piperidine) in anhydrous NMP.

  • System Priming: Prime the continuous-flow reactor with pure NMP and set the reactor coil temperature to 240 °C[1].

  • Execution: Inject the reagent stream using a syringe pump set to a flow rate of 0.1 mL/min[1]. Ensure the system back-pressure regulator is set to maintain the solvent in the liquid phase.

  • Quenching: Route the reactor output immediately through an ambient-temperature cooling loop.

  • Validation Checkpoint: Collect a 50 µL aliquot from the output. Dilute in acetonitrile and analyze via LC-MS. The disappearance of the 2-chloropyridine peak (m/z 114) and the appearance of the product mass validates complete conversion. Causality loop: If starting material remains, decrease the flow rate to 0.05 mL/min to increase residence time.

Section 2: Transition Metal-Catalyzed Cross-Coupling

The Delicate Balance of Thermal Energy

FAQ 3: In Nickel-catalyzed cross-electrophile coupling, what happens if I increase the temperature to force the reaction? Answer: Unlike SNAr, raising the temperature in Ni-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides is highly detrimental. Lowering the temperature to 20 °C results in sluggish oxidative addition and partial conversion[2]. However, raising the temperature to 60 °C or 80 °C severely decreases selectivity[2]. At elevated temperatures, the highly reactive Ni-pyridyl intermediate undergoes rapid side reactions—specifically abstracting hydrogen from the solvent or undergoing protodehalogenation—leading to a spike in hydrodehalogenated 2-chloropyridine (pyridine) rather than the desired alkylated product[2]. The optimal kinetic balance is achieved at exactly 40 °C[2].

Ni_Coupling Start 2-Chloropyridine + Alkyl Bromide Ni Catalyst System TempLow T = 20 °C Start->TempLow TempOpt T = 40 °C Start->TempOpt TempHigh T = 60-80 °C Start->TempHigh ResultLow Slow Reaction Partial Conversion TempLow->ResultLow Slow Ox. Addition ResultOpt Optimal Coupling High Selectivity TempOpt->ResultOpt Balanced Kinetics ResultHigh Hydrodehalogenation Low Selectivity TempHigh->ResultHigh Side Reactions

Fig 2. Temperature-dependent divergent pathways in Ni-catalyzed cross-electrophile coupling.

FAQ 4: How does temperature affect Palladium-catalyzed Suzuki-Miyaura coupling with 2-chloropyridine? Answer: Palladium systems, particularly those utilizing sterically hindered N-heterocyclic carbene (NHC) ligands like PEPPSI-IPr, require moderate heating to facilitate the transmetalation and reductive elimination steps. At 25 °C, these reactions yield only about 15% conversion after 2 hours[3]. Elevating the temperature to 80 °C provides the necessary energy to drive the catalytic cycle, resulting in 98% conversion within the same timeframe without inducing the dehalogenation seen in Ni-systems[3].

Protocol 2: Temperature-Controlled Ni-Catalyzed Cross-Electrophile Coupling

Self-Validating Methodology for Base-Metal Coupling

  • Setup: On the benchtop, add NiBr2·3H2O (0.15 mmol), bathophenanthroline ligand (0.15 mmol), and Mn(0) powder (6.00 mmol) to a 1-dram vial[2].

  • Reagent Addition: Add 2-chloropyridine (3.00 mmol), the alkyl bromide (3.30 mmol), and precisely 1.0 mL of N,N-dimethylformamide (DMF)[2]. Add 0.5 mmol of dodecane to serve as an internal standard.

  • Thermal Control: Seal the vial and place it in a pre-calibrated heating block set strictly to 40 °C. Stir vigorously for 4–22 hours[2].

  • Workup: Dilute the mixture with ethyl acetate and filter through a short pad of silica to remove manganese and nickel salts.

  • Validation Checkpoint: Analyze the crude organic filtrate via GC-FID. Calculate the ratio of the product peak to the dodecane internal standard to determine the corrected yield[2]. Causality loop: If a significant peak corresponding to unfunctionalized pyridine is observed, your heating block is overshooting 40 °C, promoting hydrodehalogenation.

Quantitative Data Summary

Table 1: Effects of Temperature on 2-Chloropyridine Functionalization
Reaction ClassCatalyst SystemTemp (°C)Conversion / YieldMechanistic Outcome
SNAr (Flow) None1500%Insufficient thermal energy to overcome activation barrier[1].
SNAr (Flow) None240–260>95%Rapid nucleophilic attack; continuous flow prevents thermal degradation[1].
Cross-Electrophile NiBr2 / Mn(0)20<30%Sluggish oxidative addition; partial conversion of starting materials[2].
Cross-Electrophile NiBr2 / Mn(0)4070–85%Optimal kinetic balance between oxidative addition and reductive elimination[2].
Cross-Electrophile NiBr2 / Mn(0)60–80<40%Catalyst degradation; dominant side-reactions lead to hydrodehalogenation[2].
Suzuki-Miyaura Pd-PEPPSI-IPr2515% (at 2h)Slow transmetalation and reductive elimination due to steric bulk[3].
Suzuki-Miyaura Pd-PEPPSI-IPr8098% (at 2h)Efficient catalytic turnover with complete selectivity and no dehalogenation[3].

References

  • [2] Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides. National Institutes of Health (NIH).

  • [1] Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Thieme Connect.

  • [3] Palladium PEPPSI-IPr Complex Supported on a Calix[8]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides. MDPI.

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 2-Chloro-6-methoxy-3-methyl-5-phenylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Substituted pyridines, such as 2-Chloro-6-methoxy-3-methyl-5-phenylpyridine, are a class of heterocyclic compounds that form the backbone of numerous therapeutic agents and functional materials. Their biological activity and physical properties are intrinsically linked to their precise molecular architecture. Consequently, the ability to accurately and efficiently determine their structure is a cornerstone of research and development in these fields.

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a technique unrivaled in its ability to provide detailed structural information in solution. We will explore a predicted spectrum based on established principles and data from analogous compounds, offering insights into the causal relationships between the molecule's structure and its spectral signature. Furthermore, this guide will objectively compare the utility of ¹H NMR with other powerful analytical techniques, namely ¹³C NMR, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Through this comparative lens, we aim to equip researchers with the knowledge to select the most appropriate analytical strategy for their specific research needs, thereby enhancing the efficiency and integrity of their scientific endeavors.

The Power of Proton NMR: A Predicted ¹H NMR Spectrum of this compound

¹H NMR spectroscopy is a cornerstone of organic chemistry, providing a wealth of information about the number of different types of protons, their electronic environments, and their spatial relationships. Although an experimental spectrum for the title compound is not publicly available, a detailed prediction can be made based on the analysis of structurally similar compounds and the well-established effects of various substituents on the pyridine ring.

The structure of this compound features several distinct proton environments, which will give rise to a unique and interpretable ¹H NMR spectrum.

Caption: Molecular structure of this compound.

Predicted Chemical Shifts and Coupling Constants

Based on the electronic effects of the substituents—chloro, methoxy, methyl, and phenyl groups—on the pyridine ring, the following ¹H NMR spectral features are anticipated:

  • Phenyl Protons (C₆H₅): The protons of the phenyl group will likely appear as a multiplet in the aromatic region, typically between δ 7.2 and 7.6 ppm . The exact chemical shifts and splitting patterns will depend on the degree of rotational freedom and the electronic interaction between the phenyl and pyridine rings.

  • Pyridine Proton (H4): The sole proton on the pyridine ring, H4, is expected to be a singlet, as it has no adjacent protons to couple with. Its chemical shift will be influenced by the surrounding substituents. The electron-donating methoxy and methyl groups would tend to shift it upfield, while the electron-withdrawing chloro and phenyl groups would shift it downfield. A reasonable estimate for its chemical shift would be in the range of δ 7.0 to 7.4 ppm .

  • Methoxy Protons (OCH₃): The three protons of the methoxy group will appear as a sharp singlet, as they are equivalent and not coupled to any other protons. The typical chemical shift for a methoxy group attached to an aromatic ring is around δ 3.8 to 4.0 ppm [1][2].

  • Methyl Protons (CH₃): The three protons of the methyl group on the pyridine ring will also appear as a singlet. The chemical shift of a methyl group on an aromatic ring is generally in the range of δ 2.2 to 2.5 ppm [3][4].

Rationale Behind the Predictions

The predicted chemical shifts are grounded in the fundamental principles of NMR spectroscopy, specifically the concepts of chemical shielding and deshielding.

  • Electronegativity: The electronegative chlorine atom at the 2-position and the nitrogen atom within the pyridine ring withdraw electron density, deshielding nearby protons and shifting their signals downfield (to higher ppm values)[5].

  • Electron-Donating Groups: The methoxy and methyl groups are electron-donating, which increases the electron density on the pyridine ring, leading to greater shielding of the ring proton and an upfield shift (to lower ppm values)[5].

  • Anisotropic Effects: The π-electron systems of the pyridine and phenyl rings generate their own magnetic fields. Protons situated in the plane of these rings experience a deshielding effect, causing their signals to appear at higher chemical shifts[5].

A Robust Protocol for ¹H NMR Analysis

To ensure the acquisition of high-quality, reproducible ¹H NMR data, a standardized experimental protocol is essential. The following steps represent a field-proven methodology for the analysis of small organic molecules like this compound.

Experimental Workflow

cluster_workflow ¹H NMR Experimental Workflow SamplePrep Sample Preparation DataAcq Data Acquisition SamplePrep->DataAcq Transfer to NMR DataProc Data Processing DataAcq->DataProc FID signal Analysis Spectral Analysis DataProc->Analysis Processed Spectrum

Caption: A streamlined workflow for ¹H NMR analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial[6][7]. The choice of solvent is critical as it should dissolve the sample well and have minimal interfering signals.

    • To ensure homogeneity, the solution can be gently agitated or vortexed.

    • Using a Pasteur pipette, filter the solution through a small plug of glass wool into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely and label it clearly[6].

  • Data Acquisition:

    • Insert the NMR tube into a spinner turbine and adjust its position according to the spectrometer's specifications.

    • Place the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

    • Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a routine ¹H NMR spectrum of a small molecule, 8 to 16 scans are typically sufficient.

    • Acquire the Free Induction Decay (FID) signal[8].

  • Data Processing and Analysis:

    • Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum[8].

    • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

    • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the specific protons in the molecule.

A Comparative Overview of Analytical Techniques

While ¹H NMR is a powerful tool for structural elucidation, a comprehensive characterization often involves a multi-technique approach. The following section compares ¹H NMR with other common analytical methods, highlighting their respective strengths and limitations in the context of analyzing this compound.

Technique Principle Information Provided Advantages Limitations
¹H NMR Nuclear spin transitions in a magnetic fieldNumber, environment, and connectivity of protonsHigh resolution, detailed structural information, non-destructiveRequires soluble sample, relatively low sensitivity
¹³C NMR Nuclear spin transitions of the ¹³C isotopeNumber and electronic environment of carbon atomsComplements ¹H NMR, provides carbon skeleton informationLow natural abundance of ¹³C leads to low sensitivity and longer acquisition times[9]
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratioMolecular weight and fragmentation patternHigh sensitivity, provides molecular formula information[10][11]Isomeric differentiation can be challenging, fragmentation can be complex to interpret
FTIR Spectroscopy Absorption of infrared radiation by molecular vibrationsPresence of functional groupsFast, provides a "fingerprint" of the molecule, can be used for solid and liquid samples[12][13]Limited structural information, complex spectra can be difficult to interpret
UV-Vis Spectroscopy Absorption of UV-visible light by electronic transitionsInformation about conjugated systemsSimple, fast, good for quantitative analysisProvides limited structural information, broad absorption bands[14][15]
In-depth Comparison
  • ¹³C NMR Spectroscopy: This technique is an essential partner to ¹H NMR. For this compound, a ¹³C NMR spectrum would reveal the number of unique carbon atoms, providing direct evidence for the carbon framework of the molecule. For instance, the carbon of the methoxy group would appear around 50-60 ppm, while the aromatic carbons would be found in the 110-160 ppm region[16]. The primary limitation is the low natural abundance of the ¹³C isotope (1.1%), which necessitates longer experiment times or more concentrated samples to achieve a good signal-to-noise ratio.

  • Mass Spectrometry (MS): MS is a highly sensitive technique that provides the molecular weight of a compound with high accuracy. For our target molecule, high-resolution mass spectrometry (HRMS) could confirm its elemental composition (C₁₃H₁₂ClNO). The fragmentation pattern observed in the mass spectrum can also offer clues about the molecule's structure. For example, the loss of a methyl group (CH₃) or a chloro (Cl) atom would result in characteristic fragment ions[10][11]. However, MS alone typically cannot distinguish between isomers.

  • FTIR Spectroscopy: FTIR is a rapid and non-destructive technique that is excellent for identifying the functional groups present in a molecule. The spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of the pyridine ring, and C-O stretching of the methoxy group[17]. While FTIR provides a valuable molecular "fingerprint," it does not offer the detailed connectivity information that NMR provides.

  • UV-Vis Spectroscopy: UV-Vis spectroscopy is most useful for analyzing compounds with chromophores, particularly conjugated systems. The substituted pyridine and phenyl rings in the target molecule constitute a conjugated system that will absorb UV light. The resulting spectrum can be used for quantitative analysis but provides minimal information about the specific arrangement of atoms in the molecule[18][19].

Conclusion

The structural elucidation of this compound, a representative of a crucial class of substituted pyridines, is most effectively achieved through ¹H NMR spectroscopy. This technique provides unparalleled detail regarding the proton framework of the molecule, allowing for an in-depth understanding of its chemical environment and connectivity. While ¹H NMR is the primary tool, a comprehensive characterization is best accomplished by integrating data from complementary techniques. ¹³C NMR confirms the carbon skeleton, mass spectrometry provides the molecular formula and fragmentation data, and FTIR and UV-Vis spectroscopy offer rapid confirmation of functional groups and conjugated systems, respectively. By understanding the strengths and limitations of each method, researchers can devise a strategic analytical approach, ensuring the accurate and efficient characterization of novel compounds in their pursuit of scientific advancement.

References

  • Imperial College London. (n.d.). Standard Operating Procedure (SOP) Title: NMR Sample Preparation.
  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind.
  • University of California, Riverside. (1999). NMR Sample Preparation.
  • Gaspar, A., et al. (2017). Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study. Chemical Science, 8(3), 2090-2101.
  • Go up. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.
  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
  • Gaspar, A., et al. (2017). Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study. Chemical Science, 8(3), 2090-2101.
  • Arjunan, V., et al. (2016). Experimental and theoretical investigations on the molecular structure, vibrational, electronic and NMR spectra of 2-chloro-6-methylaniline. Journal of Molecular Structure, 1108, 481-492.
  • Hore, P. J. (2015).
  • SpectraBase. (n.d.). 2-Chloro-6-methoxy-pyridine - Optional[13C NMR] - Chemical Shifts.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine.
  • ResearchGate. (n.d.). a FT-IR and b UV–Visible spectra of pyridine along with selected investigated derivatives.
  • Beaudry Group. (n.d.). Beaudry Group Routine 1H NMR Guidelines.
  • ChemicalBook. (n.d.). 2-Phenylpyridine(1008-89-5) 1H NMR spectrum.
  • ACD/Labs. (2026). Methoxy groups just stick out.
  • Benchchem. (n.d.). Mass Spectrometry Analysis of 2-(4-Chlorophenyl)-5-methylpyridine: A Technical Guide.
  • PubChem. (n.d.). 2-Chloro-6-methoxypyridine.
  • Nishiyama, S., et al. (2005). UV–VIS emission properties of poly(4-vinylpyridine) and its derivatives: Solid state ionization and quaternization of the pyridine rings. Thin Solid Films, 509(1-2), 193-197.
  • ChemicalBook. (n.d.). 2-Methoxypyridine(1628-89-3) 1H NMR spectrum.
  • Z. Bodnar, et al. (1966). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 14(7), 509-514.
  • EPG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • Defense Technical Information Center. (1991). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • ResearchGate. (n.d.). UV-spectrum of pyridine.
  • D. A. Long, et al. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d₂, AND PYRIDINE-3,5-d. Canadian Journal of Chemistry, 35(10), 1183-1194.
  • Bartolini, M., et al. (2022). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Journal of Medicinal Chemistry, 65(13), 9036-9055.
  • PubChem. (n.d.). 2-Phenylpyridine.
  • Semantic Scholar. (2003). The FTIR Spectra of Pyridine and Pyridine-d , '.
  • ChemicalBook. (n.d.). 4-Methylpyridine(108-89-4) 1H NMR spectrum.
  • Adhikari, A. V., et al. (n.d.). Supporting Information 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties.
  • ChemicalBook. (n.d.). Pyridine(110-86-1) 1H NMR spectrum.
  • Organic Chemistry Data & Info. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts.
  • The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing.
  • ACD/Labs. (2021). The Basics of Interpreting a Proton ( 1 H) NMR Spectrum.
  • ResearchGate. (n.d.). ¹H-NMR spectra (400 MHz) of (a) 4-phenylpyridine and (b) reaction mixture.
  • Ono, T., et al. (2023). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. Molecules, 28(12), 4642.
  • Clark, R. J. H., & Williams, C. S. (1965). Substituted Pyridine, and -Quinoline Complexes in the 667-150 Cm-1 Region. Inorganic Chemistry, 4(3), 350-357.
  • ChemicalBook. (n.d.). 4-Methoxypyridine(620-08-6) 1H NMR spectrum.
  • Godar, E. M., & Mariella, R. P. (1961). Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry, 65(5), 846-848.
  • ResearchGate. (n.d.). Representation of substituted pyridines.
  • Organic Chemistry Data & Info. (n.d.). H NMR Spectroscopy.
  • Reich, H. J. (n.d.). Tables For Organic Structure Analysis.
  • Royal Society of Chemistry. (n.d.). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water.
  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.

Sources

Comparative Fragmentation Dynamics of Phenylpyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenylpyridine isomers (2-, 3-, and 4-phenylpyridine) and their derivatives represent a critical scaffold in medicinal chemistry (e.g., potential metabolites, ligands in organometallic catalysis). Their mass spectrometric behavior is defined by high aromatic stability, requiring specific ionization strategies to elicit informative fragmentation.

This guide objectively compares the fragmentation patterns of these isomers under Electron Ionization (EI) and Electrospray Ionization (ESI), providing a validated workflow for their differentiation. Unlike aliphatic amines, where cleavage is predictable, phenylpyridines exhibit "scrambling" and ring-contraction mechanisms that require expert interpretation.

Ionization Modalities: EI vs. ESI-CID

The choice of ionization dictates the information density of the spectrum. The table below contrasts the two primary modalities for phenylpyridine analysis.

Table 1: Comparative Ionization Performance
FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Ion Type Radical Cation (

)
Protonated Molecule (

)
Energy Regime Hard (70 eV)Soft (Variable Collision Energy)
Dominant Peak Molecular Ion (

), often Base Peak

(Precursor)
Key Fragment

128 (Loss of HCN)

128 (requires high CE > 30 eV)
Structural Insight Fingerprint identification (NIST match)Precursor selection for biological matrices
Limit of Detection Nanogram range (GC-MS)Picogram range (LC-MS/MS)

Expert Insight: For pure synthesis confirmation, EI is superior due to the rich "fingerprint." For pharmacokinetic (PK) studies in plasma, ESI-MS/MS is mandatory, but you must ramp collision energy (CE) higher than typical drugs (35–50 eV) to break the stable biaryl bond.

Mechanistic Fragmentation Pathways[1][2][3]

Understanding the causality of fragmentation is essential for interpreting derivatives. The stability of the phenyl-pyridine bond (


 biaryl) means simple cleavage between the rings is rare. Instead, the molecule undergoes ring degradation.
The Primary Pathway (EI & High-Energy CID)
  • Molecular Ion Stability: The aromatic systems stabilize the charge, making

    
     (
    
    
    
    155) highly abundant.
  • Hydrogen Loss (

    
    ):  A hydrogen atom is lost to form a fused, highly stable cation (aza-fluorenyl character). This is particularly pronounced in 2-phenylpyridine due to the proximity of the ortho-phenyl protons to the nitrogen ring.
    
  • HCN Elimination (

    
    ):  The hallmark of pyridine fragmentation. The ring opens, expels neutral HCN, and recyclizes.
    
Visualization of Signaling Pathway

The following DOT diagram illustrates the fragmentation cascade for 2-phenylpyridine (MW 155).

Fragmentation M_Ion Molecular Ion [M]+• (m/z 155) M_Minus_H Cyclized Cation [M-H]+ (m/z 154) M_Ion->M_Minus_H - H• (Ortho-effect) M_Minus_HCN Naphthyl Cation [M-HCN]+• (m/z 128) M_Ion->M_Minus_HCN - HCN (Ring contraction) M_Minus_H->M_Minus_HCN - HCN Phenyl Phenyl Cation [C6H5]+ (m/z 77) M_Minus_HCN->Phenyl - C4H3•

Caption: Figure 1. Fragmentation cascade of 2-phenylpyridine. The loss of H• is favored by cyclization.

Isomeric Differentiation: The "Ortho Effect"

Distinguishing 2-phenylpyridine from its 3- and 4- isomers is a common analytical challenge.

The Challenge

All three isomers produce


 155, 154, and 128. The mass spectra are qualitatively identical.
The Solution: Intensity Ratios & Chromatography

Do not rely on unique fragment ions. Rely on Relative Ion Abundance and Retention Time .

  • 2-Phenylpyridine:

    • Mechanism: The nitrogen lone pair is ortho to the phenyl ring. This allows for a "proximity effect" where the loss of a hydrogen atom facilitates the formation of a bridged, planar 4-azafluorenyl cation.

    • Observation: The

      
       peak (
      
      
      
      154) is typically more intense relative to the molecular ion compared to the 3- and 4- isomers.
  • 3- and 4-Phenylpyridine:

    • Mechanism: The nitrogen is distal. Formation of the bridged cation requires significant skeletal rearrangement (hydrogen scrambling), which is kinetically slower.

    • Observation: The

      
       154 peak is present but often less intense than in the 2-isomer.
      
Table 2: Isomer Differentiation Strategy
IsomerKey MS Feature (EI)Chromatographic Behavior (Reverse Phase C18)
2-Phenylpyridine High

154/155 ratio
Elutes earlier (more polar/twisted geometry)
3-Phenylpyridine Lower

154/155 ratio
Intermediate retention
4-Phenylpyridine Lower

154/155 ratio
Elutes later (most linear/planar)

Experimental Protocol: Validated LC-MS/MS Workflow

Sample Preparation
  • Solvent: Methanol (MeOH) is preferred over Acetonitrile for phenylpyridines to prevent

    
     stacking interactions in the injector port.
    
  • Concentration: 1 µg/mL (for tuning), 10 ng/mL (for quantification).

LC-MS/MS Parameters (Triple Quadrupole)
  • Ion Source: ESI Positive (

    
    )
    
  • Spray Voltage: 4500 V

  • Gas Temp: 350°C (High temp required to desolvate stable aromatics)

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Methanol + 0.1% Formic Acid

    • Note: Do not use Ammonium Acetate; it suppresses ionization for these neutral-basic compounds.

Workflow Diagram

Workflow cluster_MS Mass Spectrometer (QQQ) Sub1 Sample Prep (MeOH Dissolution) Sub2 LC Separation (C18 Column, Gradient) Sub1->Sub2 Step1 Q1: Select Precursor [M+H]+ (m/z 156) Sub2->Step1 Step2 Q2: Collision Cell (Ramp CE 20-50 eV) Step1->Step2 Step3 Q3: Select Fragment (m/z 129, 128) Step2->Step3 Sub3 Data Analysis (Peak Area Integration) Step3->Sub3

Caption: Figure 2. MRM Transition workflow for quantitative analysis of phenylpyridine derivatives.

Analysis of Derivatives[2][3][4][5][6][7][8][9]

When substituents are added to the phenylpyridine core, the fragmentation rules shift based on electronic effects.

  • Electron-Withdrawing Groups (e.g., -Cl, -CF3):

    • As seen in recent studies on insecticidal phenylpyridine derivatives, substituents like Chlorine often direct fragmentation.

    • Pattern: Loss of Cl• (

      
      ) often competes with HCN loss.
      
    • Reference: 2-phenylpyridine derivatives with amide moieties show characteristic cleavage of the amide bond before the degradation of the pyridine ring [1].

  • Electron-Donating Groups (e.g., -OCH3):

    • Stabilize the molecular ion further.

    • Often produce a characteristic loss of methyl radical (

      
      ) followed by CO loss (
      
      
      
      ), overriding the standard pyridine HCN loss.

References

  • MDPI. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity. Retrieved from [Link][1]

  • NIST Mass Spectrometry Data Center. (2023). 2-Phenylpyridine Mass Spectrum. Retrieved from [Link]

  • ScienceDirect. (2000). Fragmentation of Protonated Pyridines. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

Sources

Technical Guide: FT-IR Spectral Profiling of 2-Chloro-6-methoxy-3-methyl-5-phenylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical framework for the spectroscopic identification of 2-Chloro-6-methoxy-3-methyl-5-phenylpyridine (CAS: 142330-96-9). It is designed to assist analytical chemists in distinguishing this target intermediate from its chlorinated precursors (e.g., 2,6-dichloro analogs) and potential hydrolysis byproducts (pyridones) during pharmaceutical synthesis.

Scope:

  • Target: this compound.[1]

  • Primary Alternative (Precursor): 2,6-Dichloro-3-methyl-5-phenylpyridine.

  • Secondary Alternative (Impurity): 6-Hydroxy-3-methyl-5-phenyl-2-chloropyridine (Pyridone tautomer).

Structural Analysis & Vibrational Theory

To accurately interpret the FT-IR spectrum, we must deconstruct the molecule into its constituent oscillators. The target compound is a penta-substituted pyridine ring.[1][2][3] The spectral signature is defined by the symmetry breaking caused by the methoxy (-OCH₃) group replacing a chlorine atom.

Functional Group Oscillators
  • Pyridine Core: Aromatic C=N and C=C ring stretches (skeletal vibrations).

  • Methoxy Group (Critical Identifier): The C-O-C asymmetric stretch is the primary "fingerprint" marker distinguishing the target from the dichloro-precursor.

  • Phenyl Ring: Mono-substituted benzene ring modes (out-of-plane bending).

  • Chlorine Substituent: Low-frequency C-Cl stretch (often obscured but relevant in the far-IR or lower fingerprint region).

Comparative Spectral Analysis

The following table contrasts the expected spectral peaks of the target product against its critical process alternatives.

Table 1: Diagnostic Peak Comparison
Functional GroupMode of VibrationTarget Product (Methoxy)Precursor (Dichloro)Impurity (Pyridone/OH)
Ether (Ar-O-R) C-O Stretch (Asym) 1260 – 1230 cm⁻¹ (Strong) AbsentAbsent
Ether (Ar-O-R) C-O Stretch (Sym) 1050 – 1010 cm⁻¹ (Med) AbsentAbsent
Hydroxyl / Amide O-H / N-H StretchAbsentAbsent3400 – 3200 cm⁻¹ (Broad)
Carbonyl C=O (Amide I)AbsentAbsent1680 – 1640 cm⁻¹ (Strong)
Alkane (Methyl) C-H Stretch (sp³)2960 – 2850 cm⁻¹2960 – 2920 cm⁻¹2960 – 2920 cm⁻¹
Aromatic C-H Stretch (sp²)3080 – 3030 cm⁻¹3080 – 3030 cm⁻¹3080 – 3030 cm⁻¹
Pyridine Ring Skeletal Breathing~1580, 1450 cm⁻¹~1570, 1440 cm⁻¹~1600 cm⁻¹ (Shifted)
Halogen C-Cl Stretch1100 – 1080 cm⁻¹ (Ar-Cl)1100 – 1080 cm⁻¹ (2x)1100 – 1080 cm⁻¹

Technical Insight: The most definitive evidence of successful conversion from the dichloro-precursor is the appearance of the strong doublet associated with the aryl alkyl ether (C-O-C) at ~1250 cm⁻¹ and ~1030 cm⁻¹, combined with the absence of broad O-H bands.

Experimental Protocol: Validated Workflow

To ensure reproducibility and minimize artifacts (such as moisture interference masking the O-H region), follow this standardized protocol.

Method: Attenuated Total Reflectance (ATR)[4]
  • Instrument: FTIR Spectrometer (e.g., Nicolet iS50 or PerkinElmer Spectrum Two) with Diamond/ZnSe crystal.

  • Resolution: 4 cm⁻¹.

  • Scans: 32 (Screening) or 64 (High Quality).

  • Range: 4000 – 600 cm⁻¹.

Step-by-Step Procedure
  • Background Collection: Clean the crystal with isopropanol. Collect an air background to remove CO₂ and H₂O vapor contributions.

  • Sample Prep: Place ~5 mg of the solid powder directly onto the crystal.

  • Contact Pressure: Apply high pressure using the anvil clamp to ensure intimate contact (critical for solid pyridines to resolve sharp aromatic peaks).

  • Acquisition: Record the spectrum.

  • Post-Processing: Apply Automatic Baseline Correction. Do not apply excessive smoothing, as this may merge the fine aromatic overtones (2000–1600 cm⁻¹) used for phenyl ring confirmation.

Data Interpretation Workflow

Use the following logic gate to validate the identity of this compound.

Spectral_Identity_Logic Start Start: Acquire Spectrum Check_OH Check 3600-3200 cm⁻¹ (Is Broad Peak Present?) Start->Check_OH Impurity_Flag FAIL: Hydrolysis Impurity (Pyridone/Phenol Present) Check_OH->Impurity_Flag Yes Check_CO Check 1260-1230 cm⁻¹ (Is Strong Band Present?) Check_OH->Check_CO No Precursor_Flag FAIL: Unreacted Precursor (No Methoxy Group) Check_CO->Precursor_Flag No Check_Fingerprint Check 750 & 690 cm⁻¹ (Mono-sub Phenyl Pattern?) Check_CO->Check_Fingerprint Yes Check_Fingerprint->Impurity_Flag No (Wrong Structure) Pass PASS: Identity Confirmed This compound Check_Fingerprint->Pass Yes

Figure 1: Decision tree for spectral validation of the target compound. This logic prioritizes the exclusion of hydrolysis byproducts before confirming the methoxylation.

Detailed Peak Assignments (Mechanistic View)

A. The "Methoxy" Region (1300 – 1000 cm⁻¹)

This is the Region of Interest (ROI) for this specific compound.

  • Mechanism: The C-O-C bond undergoes asymmetric stretching. Because the oxygen is bonded to an aromatic pyridine ring, resonance increases the bond order of the Aryl-Oxygen bond, shifting it to a higher frequency (~1250 cm⁻¹) compared to an aliphatic ether.

  • Differentiation: The starting material (2,6-dichloro) is transparent in this specific window (1260–1230 cm⁻¹), making this peak the primary quantitative marker for reaction conversion.

B. The Phenyl & Pyridine Ring Region (1600 – 1400 cm⁻¹)
  • Pyridine: Expect sharp bands at ~1580 cm⁻¹ and ~1450 cm⁻¹ due to C=C/C=N ring stretching.

  • Phenyl: The mono-substituted phenyl ring at position 5 will show characteristic C-H out-of-plane (OOP) bending at ~750 cm⁻¹ and ~690 cm⁻¹ .

    • Note: If the phenyl ring were para-substituted or modified, these OOP bands would shift significantly, serving as a check for the integrity of the 5-phenyl moiety.

C. The Methyl Group (2960 – 2850 cm⁻¹)
  • The methyl group at position 3 provides weak but distinct C-H stretching.

  • Asymmetric Stretch: ~2960 cm⁻¹.

  • Symmetric Stretch: ~2870 cm⁻¹.

  • Observation: These peaks verify the presence of the alkyl chain but are less useful for purity determination than the fingerprint region.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard text for theoretical assignment of aryl ethers and chloropyridines).

  • NIST Chemistry WebBook. Infrared Spectra of Pyridine Derivatives. National Institute of Standards and Technology. Available at: [Link]

  • PubChem. Compound Summary: 2-Chloro-6-methoxy-3-nitropyridine (Analog).[2] National Library of Medicine. (Source for validating methoxy/chloro substitution patterns on pyridine rings). Available at: [Link]

Sources

Purity Analysis Standards for 2-Chloro-6-methoxy-3-methyl-5-phenylpyridine

[1]

Executive Summary

2-Chloro-6-methoxy-3-methyl-5-phenylpyridine (CAS: 142330-96-9) is a critical heterocyclic building block, primarily utilized as an intermediate in the synthesis of complex pharmaceutical agents, including kinase inhibitors and GPCR ligands.[1][2] Its structural complexity—featuring a basic pyridine core, a labile chloro-substituent, and lipophilic phenyl/methyl groups—presents unique challenges for purity analysis.

This guide objectively compares the three primary methodologies for establishing purity standards: HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection), qNMR (Quantitative Nuclear Magnetic Resonance), and UHPLC-MS (Ultra-High Performance Liquid Chromatography-Mass Spectrometry).[1] Unlike generic certificates of analysis, this document provides the causal logic and experimental protocols necessary for researchers to validate their own reference materials.

Part 1: Comparative Analysis of Analytical Methodologies

For a researcher or drug developer, the "purity" on a label is insufficient without understanding how it was derived. The following table compares the performance of the three dominant analytical standards.

Table 1: Performance Matrix of Purity Analysis Standards
FeatureMethod A: HPLC-UV (Standard QC) Method B: qNMR (Absolute Purity) Method C: UHPLC-MS (Impurity Profiling)
Primary Utility Routine batch release & stability testing.[1]Establishing "Primary Reference Standard" potency.Identifying unknown impurities & degradation products.
Accuracy Relative (Area %). Assumes all impurities have same UV response.Absolute (Weight %).[3][4] Independent of response factors.Qualitative/Semi-Quant. Ionization suppression affects accuracy.
Precision (RSD) High (< 0.5%)Moderate (< 1.0%)Low (< 2-5%)
Specificity Moderate (Co-elution risk).[1]High (Structural resolution).Very High (Mass separation).
Limit of Detection ~0.05%~1% (Requires long scan times).< 0.01% (Trace analysis).[5]
Cost/Run LowLow (after instrument access).High
Throughput High (10-20 min/sample).[1]High (5-10 min/sample).Moderate.
Expert Insight: The "Purity Gap"

A common pitfall in pyridine chemistry is the "Purity Gap" between HPLC and qNMR.

  • Scenario: HPLC-UV reports 99.5% purity (Area %), but the reaction yield is consistently low.

  • Cause: Inorganic salts, residual solvents, or moisture (invisible to UV) are present.

  • Solution: qNMR is the only method that detects these "invisible" impurities, often revealing the true potency to be 95-96% .[1] Therefore, qNMR is recommended for qualifying the initial Reference Standard , while HPLC is suitable for daily monitoring.

Part 2: Detailed Experimental Protocols

Protocol A: HPLC-UV (The Workhorse Method)

Best for: Routine purity checks and monitoring reaction progress.[1]

Causality of Conditions:

  • Column: A C18 column with high carbon load is selected to interact with the lipophilic phenyl group.

  • Mobile Phase pH: Pyridines are basic (

    
    ).[1] Running at neutral pH can cause peak tailing due to interaction with silanols. We use a buffered acidic mobile phase (pH 3.0)  to keep the pyridine protonated and improve peak shape, or a high pH (pH 9.0)  stable column to keep it neutral. The protocol below uses the robust acidic approach.
    

Step-by-Step Workflow:

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 5% B (Equilibration)[1]

    • 2-15 min: 5%

      
       95% B (Elution of lipophilic product)[1]
      
    • 15-18 min: 95% B (Wash)[1]

    • 18-20 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (pyridine specific).

  • Sample Prep: Dissolve 1 mg in 1 mL ACN:Water (50:50).

Protocol B: qNMR (The Absolute Standard)

Best for: Assigning a purity value to a Primary Reference Standard.[1]

Causality of Conditions:

  • Internal Standard (IS): Maleic acid or TCNB (1,2,4,5-tetrachloro-3-nitrobenzene) are chosen because their signals do not overlap with the methyl/methoxy protons of the target.[1]

  • Relaxation Delay (

    
    ):  Must be 
    
    
    (typically 30-60s) to ensure full magnetization recovery for accurate integration.

Step-by-Step Workflow:

  • Solvent: DMSO-

    
     (provides excellent solubility for polar/aromatic compounds).
    
  • Preparation: Weigh accurately (~0.01 mg precision) 10 mg of Sample and 5 mg of Internal Standard (TraceCERT® grade) into a vial. Dissolve in 0.6 mL DMSO-

    
    .
    
  • Acquisition:

    • Pulse angle: 90°[1]

    • Scans: 16 or 32 (for S/N > 150)

    • Relaxation delay (

      
      ): 60 seconds.
      
  • Integration: Integrate the methoxy singlet (~3.9 ppm) or methyl singlet (~2.3 ppm) of the analyte against the specific IS peak.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity of IS)
    

Part 3: Visualization of Decision Logic

The following diagram illustrates the decision process for selecting the appropriate purity analysis method based on the drug development stage.

PurityDecisionTreeStartStart: Sample ReceivedStageCheckDevelopment Stage?Start->StageCheckEarlyStageEarly R&D / SynthesisStageCheck->EarlyStageDiscoveryLateStageGLP Tox / Clinical ReleaseStageCheck->LateStageRegulatedRefStdCheckIs Reference Std Available?EarlyStage->RefStdCheckMethod_LCMSMethod: UHPLC-MS(Impurity ID)LateStage->Method_LCMSImpurity ProfilingMethod_qNMRMethod: qNMR(Establish Absolute Purity)RefStdCheck->Method_qNMRNo (New Compound)Method_HPLCMethod: HPLC-UV(Relative Area %)RefStdCheck->Method_HPLCYes (Routine)Method_qNMR->Method_HPLCCalibrate StdMethod_LCMS->Method_HPLCRoutine QC Method

Caption: Decision tree for selecting purity analysis methods. qNMR is critical when no certified reference standard exists.[1]

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link[1]

  • PubChem. (2025).[6][7] Compound Summary for CAS 142330-96-9. National Library of Medicine. Link[1]

  • Venugopal, N., et al. (2012).[8][9] Method development and validation study for quantitative determination of pyridine impurities by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 70, 592-597.[8][9] Link[1][8][9]

  • U.S. Pharmacopeia. (2023). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF.[1] Link[1]

Structural & Synthetic Divergence: Etoricoxib Intermediates vs. 5-Phenylpyridine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Context

Objective: This guide analyzes the structural and synthetic distinctions between Etoricoxib (a second-generation COX-2 selective inhibitor) and the broader class of 5-phenylpyridine analogs.

While both classes belong to the diarylheterocycle family—characterized by two vicinal aryl rings attached to a central heterocyclic scaffold—Etoricoxib represents a highly optimized "bipyridine" architecture. The critical distinction lies not just in the final pharmacology, but in the synthetic strategy : Etoricoxib utilizes a regioselective vinamidinium salt annulation , whereas general 5-phenylpyridine analogs typically rely on transition-metal catalyzed cross-couplings (e.g., Suzuki-Miyaura).

The Core Pharmacophore
  • Etoricoxib: 5-chloro-6'-methyl-3-[4-(methylsulfonyl)phenyl]-2,3'-bipyridine.

  • 5-Phenylpyridine Analogs: Generally substituted at the 2- and 3-positions with phenyl rings, lacking the specific basic nitrogen placement of the bipyridine system found in Etoricoxib.

Synthetic Architecture: The Vinamidinium Route

The industrial synthesis of Etoricoxib is a masterclass in process chemistry, avoiding the cost and metal-contamination risks of Palladium-catalyzed couplings used for most analogs.

Comparative Synthetic Logic
FeatureEtoricoxib (Commercial Route)5-Phenylpyridine Analogs (Discovery Route)
Key Strategy Pyridine Annulation (Ring Construction)Cross-Coupling (Ring Functionalization)
Key Intermediate Vinamidinium Salt + KetosulfoneHalopyridine + Boronic Acid
Regiocontrol Intrinsic to the condensation mechanismDependent on catalyst/ligand sterics
Catalyst Acid/Base mediated (No Heavy Metals)Palladium/Nickel (Heavy Metal removal required)
Atom Economy High (Convergent synthesis)Moderate (Leaving groups: Boron/Halides)
Mechanism of Action: Vinamidinium Salt Annulation

The formation of the central pyridine ring in Etoricoxib involves the condensation of a ketosulfone with a vinamidinium salt . This reaction is highly regioselective, placing the chlorine atom and the pyridine substituents in the exact geometry required for COX-2 selectivity.

DOT Diagram: Synthetic Pathway Comparison

SynthesisComparison cluster_Etoricoxib Etoricoxib Route (Annulation) cluster_Analogs Analog Route (Cross-Coupling) KS Ketosulfone Intermediate (1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone) Condensation Base-Mediated Condensation (NH4OAc, Heat) KS->Condensation VS Vinamidinium Salt (2-chloro-1,3-bis(dimethylamino)trimethinium) VS->Condensation Eto Etoricoxib (Central Pyridine Formed) Condensation->Eto Cyclization HP 2,3-Dihalopyridine Suzuki Suzuki-Miyaura Coupling (Pd(PPh3)4, Base) HP->Suzuki BA Aryl Boronic Acids BA->Suzuki Analog 5-Phenylpyridine Analog (Stepwise Arylation) Suzuki->Analog C-C Bond Formation

Figure 1: Divergent synthetic strategies. The Etoricoxib route builds the central ring (blue), while the analog route functionalizes an existing ring (red).

Physicochemical & SAR Comparison

The structural modifications in Etoricoxib (specifically the 6'-methyl and 5-chloro groups) drastically alter its physicochemical profile compared to generic 5-phenylpyridine analogs.

Data Comparison Table
PropertyEtoricoxibGeneric 5-Phenylpyridine AnalogImpact on Performance
LogP ~2.8 (Moderate Lipophilicity)3.5 – 4.5 (High Lipophilicity)Etoricoxib has better solubility and bioavailability.
pKa 4.6 (Weakly Basic)~3.0 (Very Weakly Basic)The peripheral pyridine nitrogen in Etoricoxib aids solubility in acidic gastric pH.
COX-2 IC50 80 nM (Whole Blood)200 – 500 nMThe 5-Cl substituent fills a hydrophobic pocket, enhancing potency.
Selectivity (COX-2/COX-1) >100-fold10 – 50-foldStrict steric constraints in Etoricoxib prevent COX-1 binding.
Metabolic Stability t1/2 ~22 hourst1/2 ~8-12 hoursThe 6'-methyl group blocks a primary metabolic soft spot.
Structure-Activity Relationship (SAR) Logic
  • The Sulfone Moiety: Both classes require a 4-SO2Me (or SO2NH2) group on one phenyl ring. This inserts into the COX-2 specific side pocket (Arg513/His90).

  • The "Kink": The central pyridine ring creates a specific bond angle between the two aryl substituents. In Etoricoxib, the 2,3-substitution pattern mimics the geometry of the arachidonic acid transition state.

  • The 5-Chloro Group: Unique to Etoricoxib intermediates. It serves two roles:

    • Electronic: Lowers the pKa of the central pyridine, reducing non-specific binding.

    • Steric: Fills a small hydrophobic cavity in the enzyme active site, increasing residence time.

Experimental Protocols

Protocol A: Synthesis of Etoricoxib via Vinamidinium Salt

Rationale: This protocol demonstrates the "annulation" strategy, distinct from standard cross-coupling.

Reagents:

  • Ketosulfone Intermediate (1 eq)

  • 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate (Vinamidinium salt) (1.2 eq)

  • Ammonium Acetate (Excess)[1]

  • Solvent: Acetic Acid or DMF/t-BuOH mixture.

Step-by-Step:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve the Ketosulfone (10 mmol) in Acetic Acid (50 mL).

  • Addition: Add the Vinamidinium salt (12 mmol) and Ammonium Acetate (50 mmol).

    • Note: Ammonium acetate provides the nitrogen atom required to close the pyridine ring.

  • Cyclization: Heat the mixture to 90–110°C for 4–6 hours. Monitor via HPLC or TLC (Mobile phase: EtOAc/Hexane).

    • Checkpoint: The disappearance of the characteristic vinamidinium UV peak indicates consumption.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-water (200 mL). Neutralize with NaOH (aq) to pH 8.

  • Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash organics with brine, dry over Na2SO4, and concentrate.[2]

  • Purification: Recrystallize from Isopropyl Alcohol (IPA) to yield Etoricoxib as an off-white solid.

Protocol B: COX-2 Inhibition Assay (Whole Blood)

Rationale: Whole blood assays are superior to purified enzyme assays for predicting in vivo efficacy because they account for plasma protein binding (Etoricoxib is ~92% protein bound).

Materials:

  • Fresh Heparinized Human Blood.

  • LPS (Lipopolysaccharide) to induce COX-2.[3]

  • Test Compounds (Etoricoxib, Analog).[4]

  • ELISA Kit for PGE2 (Prostaglandin E2).

Workflow:

  • Preparation: Aliquot 1 mL of blood into wells of a 24-well plate.

  • Dosing: Add 10 µL of test compound (dissolved in DMSO) to achieve final concentrations (0.01 nM – 10 µM). Incubate for 15 mins at 37°C.

  • Induction: Add LPS (10 µg/mL final) to stimulate COX-2 expression and activity. Incubate for 24 hours at 37°C.

    • Control: Use Saline instead of LPS for baseline.

  • Harvest: Centrifuge plates (2000 x g, 10 min) to collect plasma.

  • Quantification: Measure PGE2 levels in the plasma using a competitive ELISA kit.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

DOT Diagram: Assay Logic

AssayWorkflow Blood Whole Blood (Heparinized) Drug Add Drug (Etoricoxib/Analog) Blood->Drug LPS Add LPS (Induce COX-2) Drug->LPS Incubate Incubate 24h @ 37°C LPS->Incubate Measure Measure PGE2 (ELISA) Incubate->Measure

Figure 2: Whole blood assay workflow for determining physiological potency.

References

  • Davies, I. W., et al. (2000).[5] "Annulation of Ketones with Vinamidinium Hexafluorophosphate Salts: An Efficient Preparation of Trisubstituted Pyridines." Journal of Organic Chemistry. Link

  • Merck & Co., Inc. (2012). "Process to Produce Etoricoxib." European Patent EP2649049B1. Link

  • Riendeau, D., et al. (2001). "Biochemical and pharmacological profile of a tetrasubstituted furanone as a highly selective COX-2 inhibitor." British Journal of Pharmacology. Link

  • Takasuka, M., et al. (2024). "Quantification of Etoricoxib in Low Plasma Volume by UPLC-PDA." MDPI Molecules. Link

  • Chauret, N., et al. (2001). "In vitro metabolism of the selective COX-2 inhibitor etoricoxib in human liver microsomes." Drug Metabolism and Disposition. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Chloro-6-methoxy-3-methyl-5-phenylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, immediate safety and logistical information for the proper handling and disposal of 2-Chloro-6-methoxy-3-methyl-5-phenylpyridine. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The "cradle-to-grave" management of chemical substances, a principle mandated by regulations like the Resource Conservation and Recovery Act (RCRA), is a cornerstone of responsible laboratory practice. This guide is designed to provide a clear, procedural framework for the disposal of this specific compound, ensuring the safety of personnel and adherence to regulatory standards.

Hazard Identification and Risk Assessment

Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, its structural analogues and related pyridine compounds provide a strong basis for hazard assessment. Analogous compounds, such as other chlorinated and nitrated pyridines, are often classified as irritants and may be harmful.[1][2]

Based on the GHS classifications of similar chemical structures, it is prudent to handle this compound as a substance with the potential for the following hazards:

Potential Hazard Classification GHS Hazard Statement Code Description
Skin IrritationH315Causes skin irritation.[2][3]
Serious Eye IrritationH319Causes serious eye irritation.[2][3]
Respiratory IrritationH335May cause respiratory irritation.[2][3]
Acute Toxicity (Oral, Dermal, Inhalation)H302, H311, H332May be harmful if swallowed, toxic in contact with skin, or harmful if inhaled.[4]
Aquatic HazardH413May cause long lasting harmful effects to aquatic life.

Causality of Precaution: The chlorinated aromatic structure suggests persistence in the environment, and the pyridine functional group can impart biological activity and toxicity. Therefore, treating this compound as hazardous waste is the only responsible course of action. Disposal into sewer systems is strictly prohibited under federal regulations to prevent environmental contamination and potential harm to aquatic life.[5][6]

Personal Protective Equipment (PPE) Mandates

Direct contact and inhalation must be prevented at all stages of handling and disposal. The following PPE is mandatory:

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene). Vinyl gloves are not suitable.[7]

  • Eye/Face Protection: Safety glasses with side-shields are the minimum requirement. For splash risks, chemical safety goggles and/or a full-face shield are necessary.

  • Skin and Body Protection: A flame-retardant laboratory coat is required. Ensure all skin is covered.[4]

  • Respiratory Protection: All handling of the solid compound or its solutions outside of a certified chemical fume hood requires a NIOSH-approved respirator.[8]

Step-by-Step Disposal Protocol

The disposal of this compound must follow a systematic process to ensure safety and regulatory compliance.

Step 1: Waste Characterization and Segregation

All materials contaminated with this compound are to be considered hazardous waste. This includes:

  • Unused or expired pure compound.

  • Solutions containing the compound.

  • Contaminated consumables (e.g., pipette tips, weighing boats, gloves, bench paper).

  • Empty containers that have not been triple-rinsed.

The Principle of Segregation: The foundational rule of chemical waste management is to never mix incompatible waste streams.[5][9] This compound's waste must be segregated as follows:

  • Solid Waste: Collect contaminated gloves, wipes, and other solid materials in a designated, lined, and sealed container.

  • Liquid Waste: Collect solutions containing the compound in a separate, compatible liquid waste container. As this is a halogenated organic compound, it must be placed in a "Halogenated Organic Waste" container. Do not mix with non-halogenated solvents.

  • Sharps: Contaminated needles or other sharps must be placed in a designated sharps container.

Step 2: Containerization and Labeling

Proper containerization and labeling are critical for the safety of all personnel who will handle the waste, from the lab to the final disposal facility.

  • Container Selection: Use only containers that are chemically compatible and in good condition, with secure, leak-proof closures.[5][10] Plastic is often preferred for its durability.[11]

  • Labeling: All waste containers must be clearly labeled.[10] The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound". Do not use abbreviations or formulas.

    • The approximate concentration and volume.

    • The date accumulation started.

    • Relevant hazard pictograms (e.g., irritant, environmental hazard).

Step 3: Accumulation and Storage

Waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[11]

  • Location: The SAA must be under the control of laboratory personnel.

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA.[11]

  • Container Management: Waste containers must be kept closed at all times except when actively adding waste.[11]

  • Secondary Containment: Place waste containers in a secondary containment system, such as a chemical-resistant tray, to contain any potential leaks.[5]

Step 4: Arranging for Disposal

Hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[5][10]

  • Contact EHS: Follow your institution's specific procedures for requesting a waste pickup.

  • Documentation: Ensure all required paperwork is completed to maintain a clear "cradle-to-grave" record of the waste, as mandated by the RCRA.[12]

  • Final Disposal Method: The ultimate disposal will be handled by the licensed facility, which typically involves high-temperature incineration at an EPA-approved plant.[13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start_node start_node process_node process_node decision_node decision_node output_node output_node hazard_node hazard_node start Waste Generated (Contaminated Material) characterize Characterize Waste: Assume Hazardous start->characterize spill Spill or Release? characterize->spill spill_protocol IMMEDIATE ACTION: Spill Protocol spill->spill_protocol Yes segregate Segregate Waste Stream spill->segregate No spill_protocol->segregate After Cleanup solid_waste Solid Waste (Gloves, Wipes, etc.) segregate->solid_waste Solid liquid_waste Liquid Waste (Halogenated Organics) segregate->liquid_waste Liquid containerize Select & Label Container 'Hazardous Waste' solid_waste->containerize liquid_waste->containerize store Store in SAA (Closed, Secondary Containment) containerize->store pickup Schedule Pickup via EHS/Licensed Vendor store->pickup end Disposal Complete (Documentation Filed) pickup->end

Sources

Personal protective equipment for handling 2-Chloro-6-methoxy-3-methyl-5-phenylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Safe Handling and Operational Logistics for 2-Chloro-6-methoxy-3-methyl-5-phenylpyridine (CAS: 142330-96-9)

As drug development and synthetic chemistry advance, the use of highly functionalized halogenated pyridines has become increasingly common. However, the exact structural features that make these molecules valuable building blocks—such as their lipophilicity and electrophilic centers—also dictate strict safety and logistical requirements.

This guide provides an authoritative, step-by-step operational framework for handling This compound . By understanding the mechanistic causality behind its hazards, laboratory personnel can implement self-validating safety protocols that protect both the researcher and the integrity of the experiment.

Physicochemical Profile & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand why the chemical behaves the way it does. The hazards of this compound are directly linked to its molecular architecture [4].

Property / HazardData / GHS ClassificationMechanistic Causality
Molecular Formula C₁₃H₁₂ClNO (MW: 233.69 g/mol )The combination of a phenyl ring, methyl group, and methoxy group significantly increases the molecule's partition coefficient (LogP).
Dermal Penetration H315: Causes skin irritationHigh lipophilicity allows the compound to rapidly bypass the lipid bilayer of the stratum corneum. Once absorbed, the electrophilic 2-chloro-pyridine moiety can undergo nucleophilic aromatic substitution (

) with skin proteins, leading to irritation and potential sensitization.
Ocular Toxicity H319: Causes serious eye irritationThe crystalline dust reacts with the aqueous, nucleophile-rich environment of the conjunctiva, causing immediate localized tissue damage.
Inhalation Risk H335: May cause respiratory irritationAs a fine powder, aerosolized particulates can easily deposit in the upper respiratory tract mucosa, triggering an inflammatory response.
Systemic Toxicity H302: Harmful if swallowedGastric absorption is highly efficient due to the compound's lipophilic nature, leading to rapid systemic distribution.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for functionalized halogenated pyridines. The Occupational Safety and Health Administration (OSHA) standard 1910.132 mandates that PPE selection must be directly correlated to a rigorous hazard assessment[1].

PPE CategoryRecommended SpecificationExpertise & Justification
Hand Protection Double-Gloving: 8-mil Nitrile (inner) + Heavy-duty Nitrile or Butyl Rubber (outer).Standard latex is highly permeable to lipophilic organics. If the compound is dissolved in a carrier solvent (e.g., Dichloromethane or THF), standard nitrile will degrade in seconds. Butyl rubber provides superior resistance to organic solvent permeation.
Eye/Face Protection ANSI Z87.1 Chemical Splash Goggles (Indirect Vented).Safety glasses do not protect against aerosolized dust or solvent vapor pooling. Indirect vented goggles create a seal that prevents particulate ingress while mitigating fogging.
Body Protection Flame-Resistant (FR) Lab Coat with knit cuffs; closed-toe non-porous shoes.Knit cuffs prevent the sleeves from dragging through contaminated surfaces and stop fine powders from traveling up the forearm.
Respiratory N95 Particulate Respirator OR Elastomeric Half-Mask with P100/OV Cartridges.Required only if engineering controls (fume hoods) fail or during a spill. The Organic Vapor (OV) cartridge is necessary if the powder is being handled alongside volatile reaction solvents.

Operational Plan: Safe Handling Workflow

The following protocol is a self-validating system: each step acts as a prerequisite for the next, ensuring zero-exposure handling [2].

Step 1: Engineering Control Verification Before opening the chemical container, verify that the chemical fume hood is fully operational with a face velocity between 100–120 feet per minute (fpm). Lower the sash to the designated operating height to create a physical barrier between your breathing zone and the compound.

Step 2: Static Mitigation Halogenated pyridine powders are highly prone to static cling, which can cause violent aerosolization upon opening the vial.

  • Action: Pass an anti-static bar or zero-stat gun over the analytical balance and the sealed chemical vial before opening.

Step 3: Weighing and Transfer

  • Action: Tare a conductive, anti-static weigh boat. Use a grounded stainless-steel spatula to transfer the solid.

  • Causality: Plastic spatulas generate triboelectric charges that cause the powder to scatter, increasing inhalation risk and reducing yield accuracy.

Step 4: In-Hood Solubilization

  • Action: Do not transport the dry powder across the lab. Instead, dissolve the weighed this compound into your reaction solvent (e.g., Ethyl Acetate or DCM) inside the fume hood.

  • Causality: Transferring a liquid solution via a sealed syringe or capped vial drastically reduces the risk of accidental exposure compared to transporting a dry, easily aerosolized powder.

Spill Response & Decontamination Protocol

In the event of a breach, immediate isolation and targeted chemical neutralization are required.

Solid Spill (Dry Powder):

  • Isolate: Evacuate the immediate area. Do NOT attempt to dry-sweep the powder, as this will aerosolize the electrophilic dust.

  • Suppress: Gently cover the spill with paper towels lightly dampened with water or a mild surfactant.

  • Collect: Use a non-sparking scoop to transfer the wet mass into a sealable hazardous waste container.

Liquid Spill (Dissolved in Solvent):

  • Absorb: Apply an inert, high-surface-area absorbent such as diatomaceous earth or vermiculite to the perimeter of the spill, working inward to prevent spreading.

  • Decontaminate: Once the bulk material is removed, wash the surface with a mild alkaline detergent solution (e.g., 5% sodium bicarbonate). The mild alkalinity helps hydrolyze trace amounts of the reactive halogenated pyridine, rendering it less electrophilic. Follow with a DI water rinse.

Waste Management & RCRA Disposal Plan

Improper disposal of halogenated pyridines can lead to the formation of highly toxic dioxins and furans if incinerated at incorrect temperatures. Compliance with the EPA’s Resource Conservation and Recovery Act (RCRA) is mandatory [3].

  • Strict Segregation: All waste containing this compound must be deposited strictly into "Halogenated Organic Waste" carboys. Never mix with non-halogenated solvent waste.

  • Quenching: If the compound was used in an active reaction (e.g., cross-coupling), ensure all reactive intermediates are fully quenched (e.g., using a saturated ammonium chloride workup) before transferring the organic layer to the waste carboy.

  • Storage & Labeling: Store waste in High-Density Polyethylene (HDPE) containers with vented caps to prevent pressure buildup from unintended secondary reactions. Label clearly with the exact chemical constituents. Containers must be kept in a designated Satellite Accumulation Area (SAA) and removed by a certified hazardous waste vendor within the legally permitted timeframe (typically 90 to 180 days) [3].

Visual Workflow & Decision Logic

Workflow Start Hazard Assessment & Protocol Review EngControls Engineering Controls Verify Hood >100 fpm Start->EngControls PPE Don PPE Double Nitrile, Goggles, FR Coat EngControls->PPE Handling Material Handling Static-Free Weighing & Transfer PPE->Handling Spill Spill Occurred? Handling->Spill SpillResponse Spill Response Isolate, Absorb, Neutralize Spill->SpillResponse Yes Decon Decontamination Solvent Wipe & Doffing Spill->Decon No Waste RCRA Waste Disposal Segregate Halogenated Organics SpillResponse->Waste Decon->Waste

Operational workflow and incident response for halogenated pyridine handling.

References

  • Occupational Safety and Health Administration (OSHA). "1910.132 - Personal Protective Equipment General Requirements." United States Department of Labor. URL: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. URL: [Link]

  • Environmental Protection Agency (EPA). "Learn the Basics of Hazardous Waste - Resource Conservation and Recovery Act (RCRA)." URL: [Link]

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-6-methoxy-3-methyl-5-phenylpyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-methoxy-3-methyl-5-phenylpyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.